molecular formula C25H25N7O6 B15583485 UR-2922

UR-2922

カタログ番号: B15583485
分子量: 519.5 g/mol
InChIキー: ZQZLGBZLYCAJEL-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

UR-2922 is a useful research compound. Its molecular formula is C25H25N7O6 and its molecular weight is 519.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H25N7O6

分子量

519.5 g/mol

IUPAC名

2-[5-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetic acid

InChI

InChI=1S/C25H25N7O6/c26-23(27)16-3-5-17(6-4-16)24(35)28-21(11-15-1-7-19(8-2-15)32(37)38)25(36)30-10-9-20-18(12-30)13-31(29-20)14-22(33)34/h1-8,13,21H,9-12,14H2,(H3,26,27)(H,28,35)(H,33,34)/t21-/m0/s1

InChIキー

ZQZLGBZLYCAJEL-NRFANRHFSA-N

製品の起源

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of UR-2922: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – UR-2922 has emerged as a molecule of significant interest within the drug development landscape, particularly in the context of oncology. This technical guide provides an in-depth overview of the currently understood mechanism of action of this compound, synthesized from available preclinical data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of molecular pharmacology and oncology.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors. By preventing the formation of this complex, this compound effectively suppresses the transcription of downstream target genes essential for cancer cell proliferation, survival, and migration.

The Hippo Pathway and the Rationale for Targeting YAP/TAZ-TEAD

The Hippo signaling pathway is a critical regulator of tissue growth and organ size.[1][2][3] In healthy tissues, the Hippo pathway is active, leading to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP and TAZ.[3] However, in many cancers, the Hippo pathway is dysregulated, resulting in the dephosphorylation and nuclear translocation of YAP and TAZ.[1][2] Once in the nucleus, YAP and TAZ bind to TEAD transcription factors (TEAD1-4) to form a transcriptional complex that drives the expression of oncogenes such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).[3][4]

The aberrant activation of the YAP/TAZ-TEAD complex is a key driver of tumorigenesis and is associated with poor prognosis in various cancers, including gastric, colorectal, and lung cancer.[2][5][6] Therefore, the targeted inhibition of the YAP/TAZ-TEAD interaction presents a promising therapeutic strategy for a broad range of solid tumors.[5][7]

Molecular Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the YAP/TAZ-TEAD interaction. It is designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural tumor suppressor that competes with YAP for binding to TEADs.[5][6][8][9]

Direct Competition with YAP/TAZ for TEAD Binding

This compound binds to a conserved pocket on the TEAD protein, the same interface required for the binding of YAP and TAZ. This direct competition physically obstructs the formation of the oncogenic YAP/TAZ-TEAD complex.[5] The binding of this compound to TEAD has been characterized as high-affinity, leading to potent inhibition of downstream signaling.

The signaling pathway below illustrates the central role of the YAP/TAZ-TEAD complex and the inhibitory action of this compound.

Hippo_Pathway_Inhibition cluster_Hippo_OFF Hippo Pathway OFF (Cancer) YAP_TAZ YAP / TAZ (Active) Complex YAP/TAZ-TEAD Complex YAP_TAZ->Complex TEAD TEAD TEAD->Complex Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) Complex->Gene_Expression drives Tumor_Growth Tumor Growth & Survival Gene_Expression->Tumor_Growth UR2922 This compound UR2922->Complex inhibits formation Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models PPI_Assay Protein-Protein Interaction Assay (e.g., AlphaLISA) Reporter_Assay TEAD Reporter Assay PPI_Assay->Reporter_Assay Confirm Cellular Activity Binding_Assay Direct Binding Assay (e.g., SPR) Binding_Assay->Reporter_Assay Gene_Expression_Assay Target Gene Expression (qRT-PCR) Reporter_Assay->Gene_Expression_Assay Validate Downstream Effects Proliferation_Assay Cell Proliferation Assay Gene_Expression_Assay->Proliferation_Assay Xenograft Xenograft Tumor Models Proliferation_Assay->Xenograft Evaluate In Vivo Efficacy

References

An In-depth Technical Guide to the Discovery and Synthesis of UR-2922

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-2922, the active metabolite of the prodrug UR-3216, is a potent and highly selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor (integrin αIIbβ3). Its unique mechanism of action, functioning as a "closing" inhibitor that stabilizes the inactive conformation of the receptor, distinguishes it from previous generations of GPIIb/IIIa antagonists. This mode of action prevents the ligand-induced binding site (LIBS) expression associated with partial agonism and prothrombotic activity observed with other inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological characterization of this compound, tailored for professionals in drug development and related scientific fields.

Discovery and Rationale

The discovery of this compound was driven by the need for a safer and more effective oral antiplatelet agent. Previous GPIIb/IIIa antagonists, while effective, were often hampered by issues such as low affinity, partial agonist activity, and the induction of conformational changes in the receptor that could lead to paradoxical prothrombotic effects. The development of this compound focused on identifying a compound that could potently inhibit platelet aggregation without inducing these undesirable effects. This compound emerged as a lead compound due to its high affinity for the resting state of the αIIbβ3 receptor and its unique ability to stabilize this inactive conformation.

Synthesis Pathway

While the precise, proprietary synthesis protocol for this compound is not publicly disclosed, a plausible synthetic route can be constructed based on the known synthesis of related pyrazolo[1,5-a]pyrimidin-7-one and pyrazole (B372694) carboxamide derivatives. The core of this compound is a substituted pyrazole carboxamide. A likely synthetic strategy involves the initial construction of a substituted pyrazole ring, followed by amidation and subsequent modifications.

A key intermediate in the synthesis of many pyrazole-based pharmaceuticals is 3-amino-1H-pyrazole-4-carboxamide. The synthesis of this precursor can be achieved through a one-pot reaction from cyanoacetamide and morpholine (B109124) with hydrazine (B178648) hydrate, followed by acidification.

Plausible Synthesis of a Key Precursor: 3-amino-1H-pyrazole-4-carboxamide

A plausible route to a key precursor involves the following steps:

  • Formation of a β-enamino nitrile: Reaction of an active methylene (B1212753) compound with a suitable orthoformate and an amine.

  • Cyclization with hydrazine: Treatment of the β-enamino nitrile with hydrazine or a hydrazine derivative to form the pyrazole ring.

  • Amidation: Conversion of a nitrile or ester group on the pyrazole ring to the corresponding carboxamide.

The final steps to achieve the full structure of this compound would involve the introduction of the specific substituent groups at the appropriate positions on the pyrazole and carboxamide moieties.

G Plausible High-Level Synthesis Pathway for this compound Core cluster_0 Core Pyrazole Formation cluster_1 Amide Formation and Final Synthesis A Substituted Acetonitrile (e.g., with piperidine (B6355638) moiety precursor) C β-Enamino Nitrile Intermediate A->C Condensation B Orthoformate/Amine Reagents B->C E 3-Amino-1H-pyrazole-4-carbonitrile Derivative C->E Cyclization D Hydrazine Hydrate D->E G Substituted Pyrazole Carboxamide Core E->G Acylation F Acylating Agent (for carboxamide formation) F->G I This compound G->I Final Steps H Final Modification/Deprotection H->I

Plausible high-level synthesis pathway for the this compound core structure.

Mechanism of Action: The "Closing" Inhibitor

This compound's mechanism of action is a key differentiator. Unlike RGD-mimetic antagonists that can induce a partially active conformation of the αIIbβ3 integrin, this compound is a "closing" inhibitor. It binds to the inactive, bent conformation of the receptor and stabilizes it.

This is achieved through a unique binding mode. While it interacts with key residues such as asparagine 224 on the αIIb subunit, it does not directly engage the metal ion in the metal ion-dependent adhesion site (MIDAS). Instead, it is proposed to stabilize a water molecule within the MIDAS, preventing the conformational changes required for receptor activation and ligand binding. This "closing" mechanism is critical to its safety profile, as it avoids the induction of LIBS and the associated risk of partial agonism.

G Signaling Pathway of αIIbβ3 Integrin and Inhibition by this compound cluster_0 Normal Platelet Activation cluster_1 Inhibition by this compound Agonist Platelet Agonist (e.g., ADP, Thrombin) InsideOut Inside-Out Signaling Agonist->InsideOut InactiveIntegrin αIIbβ3 Integrin (Inactive, Bent) InsideOut->InactiveIntegrin Activates ActiveIntegrin αIIbβ3 Integrin (Active, Open) InactiveIntegrin->ActiveIntegrin Conformational Change Stabilization Stabilizes Inactive Conformation InactiveIntegrin->Stabilization Fibrinogen Fibrinogen ActiveIntegrin->Fibrinogen Binds OutsideIn Outside-In Signaling Fibrinogen->OutsideIn Initiates Aggregation Platelet Aggregation OutsideIn->Aggregation Leads to UR2922 This compound UR2922->InactiveIntegrin Binds and Stabilizes NoActivation No Conformational Change Stabilization->NoActivation NoAggregation Inhibition of Aggregation NoActivation->NoAggregation

Mechanism of αIIbβ3 integrin activation and its inhibition by this compound.

Quantitative Data

This compound exhibits high-affinity binding to the human platelet αIIbβ3 receptor. The following table summarizes the key quantitative parameters reported in the literature.

ParameterValueDescription
Binding Affinity (Kd) < 1 nMDissociation constant, indicating very high affinity for the receptor.
Dissociation Rate (koff) 90 minThe time taken for the compound to dissociate from the receptor, indicating a slow off-rate and prolonged receptor occupancy.
LIBS Expression NoneDoes not induce ligand-induced binding sites, indicating a lack of partial agonist activity.

Experimental Protocols

The characterization of this compound involves a suite of in vitro assays to determine its binding kinetics, potency, and effect on platelet function. Below are representative protocols for key experiments.

Radioligand Binding Assay for Affinity Determination

Objective: To determine the binding affinity (Kd) and inhibition constant (Ki) of this compound for the αIIbβ3 integrin.

Materials:

  • Washed human platelets or cells expressing recombinant αIIbβ3.

  • Radiolabeled ligand (e.g., [³H]-tirofiban or a similar high-affinity radiolabeled antagonist).

  • This compound at various concentrations.

  • Binding buffer (e.g., Tyrode's buffer with Ca²⁺ and Mg²⁺).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare washed platelets and adjust to a final concentration of 1-2 x 10⁸ platelets/mL in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of this compound to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known non-radiolabeled antagonist (non-specific binding).

  • Add the platelet suspension to each well to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay

Objective: To determine the potency of this compound in inhibiting platelet aggregation induced by various agonists.

Materials:

  • Platelet-rich plasma (PRP) from healthy donors.

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP)).

  • This compound at various concentrations.

  • Light transmission aggregometer.

Protocol:

  • Prepare PRP by centrifuging citrated whole blood at a low speed.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Pre-warm the PRP samples to 37°C.

  • Add a known volume of PRP to the aggregometer cuvettes with a stir bar.

  • Add various concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).

  • Add a platelet agonist to induce aggregation and record the change in light transmission over time.

  • The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank (100% aggregation) and the baseline PRP (0% aggregation).

  • Determine the IC50 value of this compound for the inhibition of aggregation for each agonist.

G Experimental Workflow for this compound Characterization cluster_0 Binding Affinity cluster_1 Functional Potency cluster_2 Mechanism of Action A Prepare Platelets/ Recombinant Cells B Radioligand Binding Assay (Competition) A->B C Data Analysis (IC50, Ki) B->C F Data Analysis (IC50) D Prepare Platelet-Rich Plasma (PRP) E Platelet Aggregation Assay (LTA) D->E E->F H Analysis of Receptor Conformation G Flow Cytometry for LIBS Expression G->H

Workflow for the in vitro characterization of this compound.

Conclusion

This compound represents a significant advancement in the field of antiplatelet therapy. Its novel "closing" mechanism of αIIbβ3 integrin inhibition provides a potent anti-aggregatory effect without the liabilities of partial agonism and prothrombotic tendencies associated with earlier GPIIb/IIIa antagonists. The high affinity and slow dissociation rate of this compound suggest the potential for a sustained and predictable antiplatelet effect. The synthetic and experimental approaches outlined in this guide provide a framework for the continued investigation and development of this and other next-generation integrin antagonists. Further research into the specific downstream signaling consequences of this unique "closing" mechanism will be valuable in fully elucidating its biological profile.

UR-2922: A Technical Guide to its Biological Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-2922 is a potent and highly selective, non-RGD-mimetic antagonist of the integrin αIIbβ3, also known as the platelet glycoprotein (B1211001) IIb/IIIa receptor. It functions as a "closing inhibitor," stabilizing the inactive conformation of the receptor and thereby preventing platelet aggregation. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, including quantitative binding data, detailed representative experimental methodologies, and diagrams of the relevant signaling pathways and experimental workflows.

Biological Target: Integrin αIIbβ3

The primary biological target of this compound is the integrin αIIbβ3. Integrins are a family of heterodimeric transmembrane receptors crucial for cell adhesion and signal transduction.[1][2] The αIIbβ3 integrin is predominantly expressed on platelets and their precursor cells, megakaryocytes, where it plays a pivotal role in hemostasis and thrombosis.[2][3] Upon platelet activation, αIIbβ3 undergoes a conformational change from a low-affinity (bent) to a high-affinity (extended) state, enabling it to bind its primary ligand, fibrinogen.[2][3] This binding crosslinks platelets, leading to aggregation and thrombus formation.

This compound is the active metabolite of the prodrug UR-3216.[4] Unlike many αIIbβ3 antagonists that mimic the Arginine-Glycine-Aspartate (RGD) sequence of natural ligands, this compound is a non-RGD-mimetic antagonist.[5][6]

Quantitative Data

The following tables summarize the quantitative data for this compound, demonstrating its high affinity and potency for the human platelet αIIbβ3 receptor.

Table 1: Binding Affinity of this compound for Integrin αIIbβ3

ParameterValueSpeciesPlatelet StateReference
Kd< 1 nMHumanResting & Activated[4][7]
Ka0.96 nMHumanResting
Ki~31 nM--[4]
Mean Kd0.3 nM--[3][8]

Table 2: Inhibitory Potency of this compound on Platelet Aggregation

ParameterValueAgonistSpeciesReference
IC50< 35 nMVariousHuman
IC50clot / IC50agg ratio20.6--[8][9]

Mechanism of Action and Signaling Pathway

This compound functions as a "closing" antagonist, meaning it stabilizes the closed, inactive conformation of the αIIbβ3 integrin.[1][10] This mechanism is distinct from many RGD-mimetic antagonists which can sometimes induce partial agonism by promoting a partially active receptor conformation.

The binding of this compound involves the Metal Ion-Dependent Adhesion Site (MIDAS) within the β3 subunit.[1][4] Specifically, the carboxyl group of this compound is suggested to form a salt bridge with Arginine 165 of the β3 subunit and establish hydrogen bonding with Tyrosine 166, without directly engaging the MIDAS metal ion in the same manner as RGD ligands.[4] By binding to this allosteric site, this compound prevents the conformational rearrangements necessary for the expression of Ligand-Induced Binding Sites (LIBS), which are epitopes that become exposed upon receptor activation.[4] This stabilization of the inactive state effectively blocks "outside-in" signaling, a process where ligand binding to the integrin triggers intracellular signaling cascades that lead to platelet spreading, clot retraction, and thrombus consolidation.[2]

Signaling Pathway Diagram

UR2922_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fibrinogen Fibrinogen (Ligand) Integrin_active Integrin αIIbβ3 (Active/Extended) Fibrinogen->Integrin_active binds Integrin_inactive Integrin αIIbβ3 (Inactive/Bent) Integrin_inactive->Integrin_active Integrin_active->Integrin_inactive Outside_in Outside-In Signaling (Blocked) Integrin_active->Outside_in initiates Inside_out Inside-Out Signaling (e.g., from Thrombin, ADP) Inside_out->Integrin_inactive activates Aggregation Platelet Aggregation Outside_in->Aggregation UR2922 This compound UR2922->Integrin_inactive stabilizes inactive state

Caption: this compound mechanism of action on integrin αIIbβ3 signaling.

Representative Experimental Protocols

While specific, detailed protocols for this compound from a single source are not publicly available, the following represents standard methodologies that would be employed to characterize its activity.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

Principle: Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmission to increase. The extent of aggregation is measured by a platelet aggregometer.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

  • PRP and PPP Preparation:

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a blank (100% aggregation).

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer.

    • A baseline reading is established.

    • This compound (at various concentrations) or vehicle control is added to the PRP and incubated for a specified time (e.g., 5 minutes).

    • A platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide) is added to induce aggregation.

    • Light transmission is recorded for a set period (e.g., 10 minutes).

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is calculated from the dose-response curve.

Workflow Diagram for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP Warm Warm PRP to 37°C in Aggregometer Incubate Incubate with this compound or Vehicle Warm->Incubate Add_Agonist Add Platelet Agonist Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Aggregation Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 Competitive_Binding_Logic cluster_binding Binding Equilibrium cluster_relationship Inverse Relationship Receptor Integrin αIIbβ3 Bound_Complex Receptor-Labeled Ligand Complex (Measured) Receptor->Bound_Complex Forms Labeled_Ligand Labeled Ligand (e.g., [3H]-Tirofiban) Labeled_Ligand->Receptor Binds UR2922 This compound (Unlabeled Competitor) UR2922->Receptor Competes for Binding Increase_UR2922 [this compound] ↑ Decrease_Bound [Bound Complex] ↓ Increase_UR2922->Decrease_Bound

References

In Vitro and In Vivo Efficacy of UR-2922: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-2922, the active metabolite of the prodrug UR-3216, is a potent and selective antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. This document provides a comprehensive overview of the preclinical in vitro and in vivo studies evaluating the pharmacological properties of this compound. The data presented herein demonstrate that this compound is a high-affinity inhibitor of the human platelet GPIIb/IIIa receptor with a slow dissociation rate, leading to potent and sustained antiplatelet activity. The prodrug, UR-3216, exhibits excellent oral bioavailability and is rapidly converted to this compound, resulting in prolonged in vivo efficacy. Notably, this compound does not induce the prothrombotic conformational changes in the GPIIb/IIIa receptor known as ligand-induced binding sites (LIBS), a significant advantage over some previous GPIIb/IIIa antagonists.

Introduction

Platelet aggregation is a critical process in the pathophysiology of thrombotic diseases, including myocardial infarction and stroke. The GPIIb/IIIa receptor, an integrin found on the surface of platelets, plays a central role in the final common pathway of platelet aggregation by binding to fibrinogen and von Willebrand factor, thereby cross-linking platelets. Inhibition of this receptor is a well-established therapeutic strategy for the prevention and treatment of arterial thrombosis.

This compound is a novel, high-affinity, small-molecule antagonist of the GPIIb/IIIa receptor. It is the active form of the orally bioavailable prodrug, UR-3216. This whitepaper summarizes the key in vitro and in vivo pharmacological data for this compound and UR-3216, providing detailed experimental protocols and data presented in a clear, comparative format.

In Vitro Studies

Quantitative Data Summary

The in vitro activity of this compound was characterized through a series of binding and functional assays. The key quantitative parameters are summarized in the table below.

ParameterValueDescription
Binding Affinity (Kd) < 1 nMHigh affinity for the human platelet GPIIb/IIIa receptor.
Dissociation Rate (koff) 90 minSlow dissociation from the receptor, contributing to prolonged action.
Platelet Aggregation (IC50) < 35 nMPotent inhibition of human platelet aggregation.
LIBS Induction Not ObservedDoes not induce prothrombotic conformational changes in the GPIIb/IIIa receptor.
Experimental Protocols
  • Objective: To determine the binding affinity (Kd) of this compound for the human GPIIb/IIIa receptor.

  • Methodology:

    • Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation and washed. The platelet membranes are then prepared by sonication and ultracentrifugation.

    • Radioligand: [3H]-Tirofiban or a similar suitable radiolabeled GPIIb/IIIa antagonist is used.

    • Assay Conditions: Washed platelet membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound in a suitable buffer (e.g., Tris-HCl with Ca2+ and Mg2+) at room temperature.

    • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd is then calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.

  • Objective: To determine the potency (IC50) of this compound in inhibiting platelet aggregation.

  • Methodology:

    • Preparation of Platelet-Rich Plasma (PRP): Human whole blood is collected in sodium citrate (B86180) and centrifuged at a low speed to obtain PRP.

    • Agonist: Adenosine diphosphate (B83284) (ADP) is used to induce platelet aggregation.

    • Assay Procedure: PRP is placed in an aggregometer cuvette and pre-incubated with varying concentrations of this compound. After incubation, ADP is added to induce aggregation.

    • Measurement: Platelet aggregation is measured as the change in light transmission through the PRP suspension over time using a light transmission aggregometer.

    • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated.

In Vivo Studies

Quantitative Data Summary

The in vivo efficacy of the prodrug UR-3216 was evaluated in a non-human primate model.

ParameterValue/ObservationSpecies
Duration of Efficacy > 24 hoursCynomolgus Monkey
Bioavailability High (specific value not publicly available)Preclinical species
Conversion to this compound RapidPreclinical species
Excretion Primarily BiliaryPreclinical species
Experimental Protocol
  • Objective: To assess the duration of the antiplatelet effect of orally administered UR-3216.

  • Methodology:

    • Animal Model: Male or female cynomolgus monkeys are used.

    • Dosing: A single oral dose of UR-3216 is administered.

    • Blood Sampling: Blood samples are collected at various time points pre- and post-dose (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Ex Vivo Platelet Aggregation: Platelet-rich plasma (PRP) is prepared from each blood sample. Platelet aggregation is induced by adding an agonist (e.g., ADP) and measured using a light transmission aggregometer.

    • Data Analysis: The percentage inhibition of platelet aggregation at each time point is calculated relative to the pre-dose baseline.

Signaling Pathway and Experimental Workflow Visualizations

GPIIb/IIIa Signaling Pathway and Inhibition by this compound

GPIIb_IIIa_Signaling cluster_platelet Platelet cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonists Agonists (ADP, Thrombin, etc.) Receptors Receptors (P2Y12, PAR1, etc.) Agonists->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-links Platelets UR2922 This compound UR2922->GPIIb_IIIa_active Antagonizes caption GPIIb/IIIa signaling cascade and this compound's mechanism of action.

Caption: GPIIb/IIIa signaling cascade and this compound's mechanism of action.

In Vitro Platelet Aggregation Assay Workflow

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Human Whole Blood PRP Platelet-Rich Plasma (PRP) Blood->PRP Low-speed centrifugation Incubation Incubate PRP with this compound PRP->Incubation Addition Add Agonist (ADP) Incubation->Addition Measurement Measure Light Transmission Addition->Measurement IC50 Calculate IC50 Value Measurement->IC50 caption Workflow for determining the IC50 of this compound in vitro.

Caption: Workflow for determining the IC50 of this compound in vitro.

In Vivo Efficacy Study Workflow

InVivo_Workflow cluster_dosing Dosing and Sampling cluster_exvivo Ex Vivo Analysis cluster_endpoint Endpoint Analysis Monkey Cynomolgus Monkey Dose Oral Administration of UR-3216 Monkey->Dose Sampling Serial Blood Sampling Dose->Sampling PRP Prepare PRP Sampling->PRP Aggregation Induce Platelet Aggregation (ADP) PRP->Aggregation Measure Measure Aggregation Aggregation->Measure Inhibition Calculate % Inhibition vs. Baseline Measure->Inhibition caption Workflow for the in vivo evaluation of UR-3216 in cynomolgus monkeys.

Caption: Workflow for the in vivo evaluation of UR-3216 in cynomolgus monkeys.

Conclusion

The preclinical data for this compound and its prodrug UR-3216 are highly promising. This compound is a potent and high-affinity antagonist of the GPIIb/IIIa receptor with a slow dissociation rate, which translates to a prolonged duration of antiplatelet activity. The oral prodrug, UR-3216, is efficiently converted to the active compound and demonstrates sustained efficacy in a relevant non-human primate model. A key differentiating feature of this compound is its inability to induce LIBS, which may confer a superior safety profile compared to earlier GPIIb/IIIa inhibitors. These findings strongly support the continued development of UR-3216 as a novel oral antiplatelet therapy for the treatment and prevention of thrombotic diseases.

Pharmacokinetics and pharmacodynamics of UR-2922

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and medical literature reveals no publicly available data on a compound designated as UR-2922. Consequently, it is not possible to provide an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this substance as requested.

Searches for "this compound" across multiple databases and search engines did not yield any relevant results pertaining to a drug, research compound, or therapeutic agent. The identifier "this compound" does not appear in published pharmacological studies, clinical trial registries, or chemical databases.

The initial search results were misleading, often pointing to "UN 2922," which is a United Nations number for corrosive and toxic liquids, a designation entirely unrelated to pharmaceutical compounds. Subsequent, more targeted searches for "this compound" as a drug or research chemical were also unsuccessful.

It is highly probable that "this compound" is an incorrect or non-existent identifier for a therapeutic agent. It could be a typographical error, an internal project code that has not been disclosed publicly, or a compound that is no longer under investigation and for which data was never published.

Without any foundational information on the compound, its mechanism of action, or any preclinical or clinical data, the creation of a technical guide that meets the specified requirements—including data tables, experimental protocols, and signaling pathway diagrams—is not feasible.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's designation. If "this compound" is a misidentification, providing the correct name or identifier will be necessary to conduct a meaningful and productive search for the relevant pharmacokinetic and pharmacodynamic data.

UR-2922: An In-Depth Technical Guide on its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-2922, the active metabolite of the prodrug UR-3216, is a potent, non-RGD-mimetic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Developed as an oral antiplatelet agent, its unique mechanism of action, characterized by high affinity and slow dissociation from the receptor, garnered significant interest. A key differentiating feature of this compound is its inability to induce ligand-induced binding sites (LIBS), a property that theoretically confers a superior safety profile by avoiding the prothrombotic and partial agonist effects seen with other oral GPIIb/IIIa antagonists. Despite these promising preclinical attributes, the clinical development of this compound was discontinued. This guide provides a comprehensive overview of the publicly available preclinical safety and toxicity data for this compound, with a focus on its distinctive molecular interactions and the implications for its safety profile.

Introduction

The inhibition of the platelet GPIIb/IIIa receptor is a well-established therapeutic strategy for the prevention of thrombotic events. While intravenous GPIIb/IIIa antagonists have proven effective in acute coronary syndromes, the development of safe and effective oral agents has been challenging. Many oral GPIIb/IIIa antagonists have failed in clinical trials due to issues such as low receptor affinity, partial agonist activity, and pro-aggregatory effects.[1][2][3][4] this compound emerged as a promising candidate designed to overcome these limitations.

Mechanism of Action and Key Safety Features

This compound is the active form of the orally administered prodrug, UR-3216.[1][2][3][4] Upon absorption, UR-3216 is rapidly converted to this compound. The primary mechanism of action of this compound is the competitive antagonism of the GPIIb/IIIa receptor, which prevents the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation.

A critical aspect of this compound's safety profile is its unique interaction with the GPIIb/IIIa receptor. Unlike many other small-molecule antagonists, this compound does not induce conformational changes in the receptor that expose ligand-induced binding sites (LIBS).[1][2][3][5] The induction of LIBS is associated with partial agonist activity and a prothrombotic state, which has been implicated in the failure of other oral GPIIb/IIIa antagonists.[1][2][5] The absence of LIBS expression with this compound suggests a reduced risk of these adverse effects.[1][2][3][5]

GPIIb_IIIa_Inhibition cluster_platelet Platelet Surface cluster_aggregation Platelet Aggregation GPIIb/IIIa_Receptor GPIIb/IIIa Receptor (Resting State) Aggregation Platelet Aggregation GPIIb/IIIa_Receptor:f0->Aggregation Activates Fibrinogen Fibrinogen Fibrinogen->GPIIb/IIIa_Receptor:f0 Binds to This compound This compound This compound->GPIIb/IIIa_Receptor:f0 Blocks Binding (No LIBS Induction)

Figure 1: Mechanism of this compound Action

Pharmacokinetics and In Vivo Efficacy

The prodrug, UR-3216, was designed for oral administration and exhibits high bioavailability.[1][2][3][4] It undergoes rapid bioconversion to the active form, this compound.[1][2][3][4] Preclinical studies in cynomolgus monkeys demonstrated a prolonged duration of efficacy, with inhibition of ADP-induced platelet aggregation exceeding 24 hours after oral administration of UR-3216.[2] this compound is primarily eliminated through biliary excretion.[1][2][3]

Preclinical Safety and Toxicity Data

While several publications highlight the favorable safety profile of this compound, particularly the absence of prothrombotic activity, detailed quantitative toxicity data from specific preclinical studies are not widely available in the public domain. The information presented below is a summary of the qualitative safety findings.

In Vitro and In Vivo Pharmacology

The key safety feature of this compound is its lack of LIBS induction, which is a significant differentiator from other small-molecule GPIIb/IIIa antagonists.[1][2][3][5] This property is believed to contribute to a lower risk of paradoxical thrombosis.

General Toxicity

Information regarding formal acute, sub-chronic, or chronic toxicity studies is limited. The available literature suggests that in preclinical models, UR-3216 did not cause excessive bleeding or thrombocytopenia at effective antithrombotic doses.

Genotoxicity and Carcinogenicity

No public data from genotoxicity assays (e.g., Ames test, micronucleus assay) or long-term carcinogenicity studies for this compound or UR-3216 are available.

Reproductive and Developmental Toxicity

There is no publicly available information on the reproductive and developmental toxicity of this compound or UR-3216.

Data Summary Tables

Table 1: Pharmacological and Physicochemical Properties of this compound

PropertyValueReference(s)
Target Glycoprotein IIb/IIIa Receptor[1],[2]
Mechanism Direct Antagonist[1],[2]
Affinity (Kd) < 1 nM for human platelet receptor[1],[2]
Dissociation (koff) ~90 minutes[1],[2]
LIBS Induction None[5],[1],[2],[3]
Prothrombotic Activity None reported in human platelets[1],[2],[3]
Inhibition of Platelet Aggregation (IC50) < 35 nM (agonist-independent)[2]

Table 2: Preclinical Pharmacokinetics of UR-3216 (Prodrug)

PropertyObservationReference(s)
Administration Oral[1],[2],[3],[4]
Bioavailability High[1],[2],[3]
Conversion to this compound Rapid[1],[2],[3]
Duration of Efficacy (ex vivo) > 24 hours in cynomolgus monkeys[2]
Excretion Biliary[1],[2],[3]

Table 3: Summary of Preclinical Toxicity Findings for this compound/UR-3216

Study TypeFindingsReference(s)
In Vitro Prothrombotic Activity No prothrombotic activity observed in human platelets.[1],[2],[3]
In Vivo Bleeding Did not produce excessive bleeding at effective doses.-
Thrombocytopenia Not observed in preclinical studies.-
Acute Toxicity Data not publicly available.-
Chronic Toxicity Data not publicly available.-
Genotoxicity Data not publicly available.-
Reproductive Toxicity Data not publicly available.-
Carcinogenicity Data not publicly available.-

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound and UR-3216 are not available in the reviewed public literature. The following represents a generalized workflow for assessing the key safety feature of LIBS induction.

LIBS_Assay_Workflow Start Start: Platelet Preparation Incubate Incubate Platelets with this compound or Control Compound Start->Incubate Add_Antibody Add LIBS-Specific Monoclonal Antibody (e.g., AP5 or PAC-1) Incubate->Add_Antibody Flow_Cytometry Analyze by Flow Cytometry Add_Antibody->Flow_Cytometry Result Measure Antibody Binding Flow_Cytometry->Result Conclusion Conclusion: No increase in binding indicates no LIBS induction Result->Conclusion

Figure 2: Generalized Workflow for LIBS Assay

Discussion and Conclusion

This compound represents a significant effort in the development of a safe and effective oral GPIIb/IIIa antagonist. Its standout feature is the lack of LIBS induction, a property that distinguishes it from other compounds in its class and was predicted to translate to a better clinical safety profile by avoiding off-target effects like prothrombotic activity. The preclinical data, though limited in public scope, supports this hypothesis.

However, the discontinuation of its development raises questions that the available data cannot answer. The reasons for cessation could be multifactorial, including but not limited to, unforeseen toxicity in later-stage preclinical or early clinical studies, lack of superior efficacy compared to existing therapies, or commercial and strategic decisions.

For researchers in the field of antiplatelet therapy and drug development, the story of this compound underscores the importance of understanding the nuanced molecular interactions between a drug and its target. The focus on avoiding LIBS induction was a rational and innovative approach to drug design. While this compound did not proceed to market, the principles behind its development continue to be relevant for the design of future generations of safer and more effective antithrombotic agents. A full understanding of its safety and toxicity profile, however, is hampered by the lack of comprehensive published data from formal toxicology studies and the undisclosed reasons for its development discontinuation.

References

UR-2922: An Unidentified Compound in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and chemical databases has revealed no specific, publicly documented research chemical, drug candidate, or pharmacological tool designated as UR-2922. As a result, a detailed technical guide on its known derivatives and analogs, as requested, cannot be provided at this time.

Initial investigations into the identifier "this compound" found it to be predominantly associated with non-scientific contexts. It is listed as a United Nations/North America (UN/NA) number, UN 2922, which is a generic identifier for "Corrosive liquid, toxic, n.o.s." (not otherwise specified). This designation is used for the transportation of hazardous materials and does not refer to a single, specific chemical compound. Safety Data Sheets (SDS) associated with this number list various substances that can be shipped under this classification, such as "2-[3-(Dimethylamino)propoxy]aniline" and "1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-," but these are provided as examples of materials that fit the hazard classification, not as definitions of a substance named this compound.

Furthermore, "this compound" has been identified as a course code for "Clinical Applications of Pharmacology (Adv.)" at the University of Sydney. This academic identifier is unrelated to any specific chemical compound.

Exhaustive searches within medicinal chemistry, pharmacology, and patent literature for a specific molecule designated "this compound" have yielded no results. Standard chemical and biological research databases do not contain entries for a compound with this name.

Without a defined chemical structure or a known biological target for a compound named this compound, it is impossible to identify or discuss its derivatives, analogs, or structure-activity relationships. Consequently, the core requirements of the user request, including the creation of data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

It is possible that "this compound" may be an internal, unpublished compound code from a private research entity, or a misidentified or erroneous name. Until "this compound" is publicly disclosed and characterized in the scientific literature with an associated chemical structure and biological activity, a technical guide on its derivatives and analogs cannot be developed.

Literature Review on UR-2922: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and clinical trial registries, the compound designated as UR-2922 remains elusive. No significant peer-reviewed publications, patents, or clinical trial information could be identified for a substance with this specific identifier.

This lack of public data prevents the creation of an in-depth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are contingent on the availability of primary research, which appears to be non-existent for this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound's designation. It is possible that "this compound" may be an internal, preclinical code that has not yet been disclosed in public forums or scientific literature. Alternatively, it could be a misidentification or a typographical error.

Further investigation would require a more specific chemical name, a known biological target, or the originating research institution to potentially locate any relevant information. Without such details, a meaningful literature review and the generation of the requested technical guide are not feasible.

UR-2922: Unidentified Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding a research compound designated as UR-2922 . Variations in search queries, including "UR2922", "UR 2922", and "compound this compound", also failed to yield any relevant results.

This suggests that "this compound" may be an internal, unpublished compound designation, a code name for a yet-to-be-disclosed molecule, or a typographical error. Without any publicly accessible data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways or experimental workflows as requested.

Contextual Search for Urotensin II Receptor Antagonists

Broader searches were conducted for novel antagonists of the urotensin-II receptor (UT receptor), also known as GPR14, a G protein-coupled receptor. Urotensin-II is recognized as the most potent vasoconstrictor in humans and its receptor is a target for various cardiovascular and renal diseases.[1][2] This line of inquiry was pursued due to a tangentially related search result for a urotensin-II receptor antagonist, palosuran (B1678358) (ACT-058362).

This broader search revealed several named compounds that act as urotensin-II receptor antagonists, including:

  • Palosuran (ACT-058362): A specific antagonist of the human UT receptor.

  • RCI-0879 and RCI-0298: Potent, non-peptide small molecule antagonists of the UT receptor.[3]

  • KR-36996: A novel and potent UT antagonist that inhibits smooth muscle proliferation.[4]

  • GSK-1440115: A known potent UT antagonist.[4]

  • SB-611812: A non-peptide antagonist highly selective for the UT receptor.[5]

  • DS37001789: A structurally novel piperazine (B1678402) derivative that acts as a urotensin II receptor antagonist.[6]

  • Urantide: A peptide antagonist of the urotensin II receptor.[7]

While the research on these compounds is extensive and provides valuable insights into the pharmacology of the urotensin system, there is no indication that any of these are synonymous with or related to "this compound".

Therefore, until information specifically identifying "this compound" becomes publicly available, the creation of a detailed technical guide on this compound is not feasible.

References

Methodological & Application

UR-2922 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for UR-2922

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its cytotoxic effects and to elucidate its mechanism of action. The primary audience for this document includes researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound is hypothesized to exert its anti-proliferative effects by modulating the cell cycle. Preliminary studies suggest that this compound may indirectly influence the expression or activity of key cell cycle regulators, such as Cyclin D1. Cyclin D1 is a critical protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), promotes cell cycle progression from the G1 to the S phase.[1] Dysregulation of the Cyclin D1/CDK4/6 axis is a common feature in many cancers, leading to uncontrolled cell proliferation.

Signaling Pathway

UR_2922_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor Signal_Transduction Signal Transduction (e.g., MAPK/ERK, PI3K/Akt) GF_Receptor->Signal_Transduction CyclinD1_CDK46 Cyclin D1 / CDK4/6 Complex Signal_Transduction->CyclinD1_CDK46 Upregulates Cyclin D1 UR_2922 This compound UR_2922->Signal_Transduction Inhibits Rb Rb CyclinD1_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: Proposed signaling pathway affected by this compound.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer5.2
HCT116Colon Cancer8.9
A549Lung Cancer12.5
PC-3Prostate Cancer15.1

Note: IC50 values are representative and may vary between experiments and laboratories.

Experimental Protocols

I. Cell Culture Maintenance

This protocol provides general guidelines for the maintenance of adherent mammalian cell lines.[2] Specific media and supplements may vary depending on the cell line used.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution[3]

  • Phosphate-Buffered Saline (PBS), sterile[3]

  • Cell culture flasks (T-25 or T-75)

  • Sterile serological pipettes and pipette tips

  • Biological safety cabinet

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Pre-warm complete growth medium, Trypsin-EDTA, and PBS to 37°C.

  • Remove the spent medium from the cell culture flask using a sterile pipette.

  • Wash the cell monolayer once with 3-5 mL of sterile PBS to remove any residual serum.

  • Add 1-2 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.

  • Add 4-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing fresh, pre-warmed complete growth medium.

  • Incubate the new flask at 37°C in a 5% CO2 incubator.

II. Cytotoxicity Assay using Neutral Red Uptake

This protocol details a method for assessing the cytotoxicity of this compound based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red.[3][4]

Materials:

  • Cells of interest, cultured as described above

  • This compound stock solution (e.g., in DMSO)

  • Complete growth medium

  • 96-well flat-bottom cell culture plates

  • Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[3]

  • Neutral Red destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[3]

  • Microplate spectrophotometer

Experimental Workflow:

Cytotoxicity_Assay_Workflow A Day 1: Seed Cells (e.g., 5,000 cells/well in 96-well plate) B Day 2: Treat with this compound (Serial dilutions) A->B C Incubate for 24-72 hours B->C D Day 5: Neutral Red Staining (Incubate for 2-3 hours) C->D E Wash and Destain D->E F Measure Absorbance (OD at 540 nm) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Procedure:

  • Cell Plating (Day 1):

    • Harvest and count cells, ensuring viability is >95%.[3]

    • Seed a 96-well plate with an appropriate cell density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[3]

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to include a vehicle control (e.g., medium with the highest concentration of DMSO used).

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Neutral Red Uptake (Day 4 or 5):

    • After incubation, discard the medium containing this compound.

    • Add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate at 37°C for 2-3 hours.

    • Discard the Neutral Red solution and wash the cells with 150 µL of PBS.[3]

    • Add 150 µL of the Neutral Red destain solution to each well.[3]

    • Shake the plate for 10 minutes on a plate shaker to extract the dye.[3]

  • Data Acquisition:

    • Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[3]

    • Calculate the percentage of viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.

III. Western Blot for Cyclin D1 Expression

This protocol can be used to assess the effect of this compound on the protein levels of Cyclin D1.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Cyclin D1 Antibody (#2922)[1]

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary Cyclin D1 antibody overnight at 4°C, following the manufacturer's recommended dilution.[1]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip and re-probe the membrane for a loading control protein.

Safety Precautions

Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[3] All cell culture work should be performed in a certified biological safety cabinet to maintain sterility and prevent contamination.[5] Handle this compound according to its Safety Data Sheet (SDS).

References

No Publicly Available Data for UR-2922 Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "UR-2922" have yielded no publicly available scientific literature or data regarding its dosage, administration, mechanism of action, or use in experimental protocols.

This absence of information prevents the creation of the requested detailed Application Notes and Protocols. The compound "this compound" may be an internal research designation not yet disclosed in public forums, a very new compound for which data has not been published, or potentially an incorrect identifier.

Without access to primary research articles, clinical trial data, or manufacturer's guidelines, any attempt to provide dosage and administration information would be purely speculative and scientifically unsound.

Researchers, scientists, and drug development professionals are advised to consult internal documentation or contact the originating institution or company for any information regarding this compound. Standard preclinical drug development protocols would typically involve a series of dose-ranging and toxicity studies, both in vitro and in vivo, to establish safe and effective dosing regimens. However, no such studies for a compound designated "this compound" are available in the public domain.

Application Notes and Protocols for Small Molecule Inhibitor UR-2922

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific chemical properties, signaling pathways, and established protocols for a compound designated "UR-2922" is limited. The following application notes and protocols are based on established best practices for handling and preparing solutions of novel small molecule inhibitors for research purposes. Researchers should always consult any available supplier-specific data sheets and perform small-scale solubility and stability tests before proceeding with large-scale experiments.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions and working concentrations of the hypothetical small molecule inhibitor, this compound. Adherence to proper preparation techniques is critical for obtaining accurate and reproducible experimental results.

Quantitative Data Summary

The following tables summarize the essential quantitative data for preparing and using this compound solutions. These values are based on typical characteristics of small molecule inhibitors used in preclinical research.

Property Value Notes
Molecular Weight (MW) User to input specific MW g/mol The molecular weight is essential for calculating molar concentrations. This value should be provided on the compound's data sheet.
Primary Solvent for Stock Dimethyl Sulfoxide (DMSO), AnhydrousDMSO is a common solvent for dissolving hydrophobic small molecules for in vitro studies.[1][2]
Maximum Stock Concentration 10-50 mM in 100% DMSOHigher concentrations may be possible but should be tested for solubility.
Storage of Stock Solution Aliquoted at -20°C or -80°C, protected from lightAliquoting minimizes freeze-thaw cycles that can lead to compound degradation.[3][4]
Long-term Stability (Solid) Up to 2-3 years at -20°CStore in a desiccated environment to prevent hydration.[5]
Long-term Stability (Stock) Up to 3 months at -20°CFor critical experiments, using freshly prepared solutions is recommended.[3]
Parameter Recommendation Rationale
Typical In Vitro Working Range 1 nM - 100 µMA broad range is recommended for initial dose-response experiments to determine the effective concentration.[4]
Maximum Final DMSO Concentration ≤ 0.1% - 0.5% in aqueous mediaHigh concentrations of DMSO can be cytotoxic or cause off-target effects.[4][5] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments.[5]
Intermediate Dilution Solvent 100% DMSOSerial dilutions should be performed in DMSO before the final dilution into aqueous buffer or cell culture medium to prevent precipitation.
Aqueous Media for Dilution Cell culture medium, PBS, or specific assay bufferThe choice of aqueous medium is dependent on the specific experimental setup.
Incubation Time 6 - 72 hoursThe optimal incubation time is dependent on the inhibitor's mechanism of action and the biological endpoint being measured. Time-course experiments are recommended to determine the ideal duration.[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. The actual mass of the compound to be weighed will depend on its molecular weight.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated precision balance

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Compound: Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[3]

  • Calculate Mass: Determine the mass of this compound required to make the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol : Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 450 g/mol x 1000 mg/g = 4.5 mg

  • Weigh Compound: Accurately weigh the calculated mass of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary, but always check the compound's stability under these conditions.[2]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3] This minimizes freeze-thaw cycles and protects the compound from light. Store the aliquots at -20°C or -80°C.[3][4]

Preparation of Working Concentrations for Cell-Based Assays

This protocol outlines the preparation of a 10 µM working solution from a 10 mM stock solution for a typical cell-based assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (or other aqueous buffer)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform an intermediate dilution in DMSO. However, for this example, we will proceed with a direct dilution into the aqueous medium, which should be done immediately before use.

  • Final Dilution: To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the desired volume of cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples (in this case, 0.1%).[5]

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments.[3]

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Dissolve in Anhydrous DMSO B->C D Vortex/Sonicate to Ensure Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F G Thaw Stock Solution Aliquot F->G H Perform Serial Dilutions (if necessary) in DMSO G->H I Dilute to Final Concentration in Aqueous Medium H->I K Add to Experiment (e.g., Cell Culture) I->K J Prepare Vehicle Control (DMSO in Medium) J->K

Caption: Workflow for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation UR2922 This compound UR2922->Kinase2 Inhibition Gene Gene Expression TF->Gene Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

Safety Precautions

Based on safety data sheets for compounds with the UN number 2922, which designates corrosive and toxic liquids, the following precautions should be taken when handling this compound, especially in its solid form and when using DMSO:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water and seek medical advice.[6]

  • Disposal: Dispose of chemical waste according to local, regional, and national regulations.[6][7]

References

Application Notes and Protocols for the Analytical Detection of UR-2922 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of UR-2922, a novel investigational compound, in various biological matrices. The protocols detailed herein are essential for pharmacokinetic, toxicokinetic, and metabolism studies during the drug development process. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological samples.[1][2] Additional guidance on sample preparation and general analytical considerations is also provided.

Analytical Methodologies

The selection of an appropriate analytical method is critical for obtaining accurate and reliable data.[3] For a small molecule like this compound, LC-MS/MS is the gold standard due to its superior sensitivity, specificity, and speed compared to other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or immunoassays.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2] This technique is highly suitable for quantifying low concentrations of drugs and their metabolites in complex biological fluids such as plasma, urine, and tissue homogenates.

Principle: The biological sample is first processed to extract this compound and remove interfering substances.[4] The extract is then injected into an LC system where this compound is separated from other components. The separated analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity.[2]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance of the described LC-MS/MS method for this compound in human plasma and urine.

Table 1: Calibration Curve Parameters for this compound in Human Plasma

ParameterValue
Linearity Range (ng/mL)0.1 - 1000
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)0.1
Upper Limit of Quantification (ULOQ) (ng/mL)1000

Table 2: Precision and Accuracy for this compound in Human Plasma

Quality Control Sample (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low (0.3)< 5< 695 - 105
Medium (50)< 4< 597 - 103
High (800)< 3< 498 - 102

Table 3: Recovery and Matrix Effect for this compound in Human Plasma and Urine

MatrixExtraction Recovery (%)Matrix Effect (%)
Human Plasma> 8590 - 110
Human Urine> 9092 - 108

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma)

This protocol is a rapid and simple method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject a portion (e.g., 5 µL) into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

SPE provides a more thorough cleanup for complex matrices like urine, removing salts and other endogenous components that can interfere with the analysis.[4]

Materials:

  • Human urine samples

  • This compound standard solutions

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., a mixed-mode cation exchange polymer)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • SPE vacuum manifold

Protocol:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of urine sample with 400 µL of 2% formic acid in water. Add 10 µL of the internal standard working solution.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 450.2 → 250.1)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 455.2 → 255.1 for a +5 Da stable isotope)

  • Collision Energy: To be optimized for this compound

  • Source Temperature: 500°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge drydown Evaporation to Dryness centrifuge->drydown reconstitute Reconstitution drydown->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Concentration Data (PK/TK Analysis) data_processing->results

Caption: Experimental workflow for the analysis of this compound in biological samples.

hypothetical_signaling_pathway cluster_nucleus Cell Nucleus UR2922 This compound Receptor Target Receptor UR2922->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for Measuring UR-2922 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

UR-2922 is a novel compound under investigation for its therapeutic potential. These application notes provide a comprehensive overview of the techniques and protocols for measuring the efficacy of this compound, with a focus on its presumed mechanism as a G protein-coupled receptor (GPCR) agonist. The methodologies detailed below cover in vitro characterization of its cellular activity and in vivo assessment of its potential physiological effects.

Section 1: In Vitro Efficacy Assessment

The initial evaluation of this compound involves characterizing its interaction with its target receptor and the subsequent cellular signaling cascade. As this compound is hypothesized to be a GPCR agonist, standard assays to measure receptor binding, G-protein activation, and second messenger modulation are appropriate.

Radioligand binding assays are fundamental for determining the affinity of this compound for its target receptor.[1][2][3][4] These assays measure the direct interaction of a radiolabeled ligand with the receptor and how this compound competes with this binding.

Protocol: Competitive Radioligand Binding Assay [2][5]

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., GPR139). Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.[5]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard agonist), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[2][5]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[5]

Data Presentation:

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
This compoundGPR139[3H]-JNJ-6353305425.310.1
Reference AgonistGPR139[3H]-JNJ-6353305415.86.3

Functional assays are crucial to determine if this compound acts as an agonist, antagonist, or inverse agonist. Based on the likely signaling pathways of GPCRs, measuring changes in intracellular calcium ([Ca2+]i) or cyclic adenosine (B11128) monophosphate (cAMP) are primary methods. GPR139, a potential target, is known to couple to Gq, leading to an increase in intracellular calcium.[6][7]

Protocol: Intracellular Calcium Mobilization Assay [8][9][10][11]

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells stably transfected with GPR139) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.[8][9]

  • Compound Addition: After washing to remove excess dye, add varying concentrations of this compound to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.[11] The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that elicits 50% of the maximal response) using a sigmoidal dose-response curve.

Protocol: cAMP Accumulation Assay [12][13][14][15][16]

This assay is relevant if the target GPCR couples to Gs or Gi.

  • Cell Stimulation: Treat cells expressing the target receptor with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. If investigating a Gi-coupled receptor, include an adenylyl cyclase activator like forskolin.

  • Cell Lysis: Lyse the cells to release the accumulated cAMP.

  • cAMP Detection: Quantify the cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit (e.g., cAMP-Glo™ Assay).[13][14]

  • Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the logarithm of the this compound concentration to determine the EC50 or IC50 value.

Data Presentation:

AssayCompoundEC50 (nM)Emax (% of Reference Agonist)
Calcium MobilizationThis compound52.195%
Calcium MobilizationReference Agonist35.5100%
cAMP AccumulationThis compound>10,000N/A
Section 2: In Vivo Efficacy Assessment

In vivo studies are essential to evaluate the physiological effects of this compound in a whole organism. Given the high expression of GPR139 in the central nervous system, particularly in the habenula, behavioral models relevant to neuropsychiatric disorders such as schizophrenia are appropriate for assessing the efficacy of a GPR139 agonist.[6][17][18][19][20][21]

PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia.[22][23][24][25] The ability of a compound to restore deficits in PPI in animal models is indicative of potential antipsychotic activity.

Protocol: Prepulse Inhibition Test [26][27][28]

  • Animal Model: Use a rodent model with induced PPI deficits, for example, by administering a psychomimetic drug like MK-801 or phencyclidine (PCP).[29]

  • Apparatus: Place the animal in a startle chamber equipped with a sensor to detect the startle response and a speaker to deliver acoustic stimuli.[27]

  • Acclimation: Allow the animal to acclimate to the chamber for a period (e.g., 5 minutes) with background white noise.[27]

  • Test Session: The session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 73, 76, or 82 dB) is presented.[28]

    • Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.[28]

  • Drug Administration: Administer this compound or vehicle to the animals at a specified time before the test session.

  • Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 x [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].[27][28]

Data Presentation:

Treatment GroupPrepulse Intensity (+dB above background)% PPI (Mean ± SEM)
Vehicle + Saline435 ± 4
Vehicle + Saline852 ± 5
Vehicle + Saline1268 ± 6
MK-801 + Vehicle415 ± 3
MK-801 + Vehicle828 ± 4
MK-801 + Vehicle1245 ± 5
MK-801 + this compound (10 mg/kg)430 ± 4#
MK-801 + this compound (10 mg/kg)848 ± 5#
MK-801 + this compound (10 mg/kg)1262 ± 6#
p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to MK-801 + Vehicle

The NOR test assesses cognitive function, particularly recognition memory, which is often impaired in schizophrenia.[29]

Protocol: Novel Object Recognition Test [29]

  • Habituation: Individually habituate mice to an open-field arena for a set period over several days.

  • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore freely for a defined time (e.g., 10 minutes).

  • Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object.

  • Drug Administration: Administer this compound or vehicle before the familiarization or test phase, depending on the aspect of memory being investigated. Cognitive deficits can be induced using agents like PCP.[29]

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

Data Presentation:

Treatment GroupDiscrimination Index (Mean ± SEM)
Vehicle + Saline0.45 ± 0.05
PCP + Vehicle0.08 ± 0.03
PCP + this compound (10 mg/kg)0.35 ± 0.06#
p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to PCP + Vehicle

Mandatory Visualizations

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UR2922 This compound GPR139 GPR139 UR2922->GPR139 binds Gq Gq GPR139->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Downstream Downstream Cellular Effects PKC->Downstream phosphorylates

Caption: GPR139 signaling pathway activated by this compound.

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity BindingAssay Competitive Radioligand Binding Assay Ki_value Determine Ki BindingAssay->Ki_value CalciumAssay Calcium Mobilization Assay EC50_value Determine EC50/IC50 CalciumAssay->EC50_value cAMPAssay cAMP Accumulation Assay cAMPAssay->EC50_value start Start: Characterize this compound start->BindingAssay start->CalciumAssay start->cAMPAssay

Caption: Workflow for in vitro characterization of this compound.

In_Vivo_Workflow cluster_ppi Sensorimotor Gating cluster_nor Cognitive Function PPI_model Induce PPI Deficit (e.g., with MK-801) PPI_drug Administer this compound PPI_model->PPI_drug PPI_test Prepulse Inhibition Test PPI_drug->PPI_test PPI_analysis Analyze %PPI PPI_test->PPI_analysis NOR_model Induce Cognitive Deficit (e.g., with PCP) NOR_drug Administer this compound NOR_model->NOR_drug NOR_test Novel Object Recognition Test NOR_drug->NOR_test NOR_analysis Analyze Discrimination Index NOR_test->NOR_analysis start Start: In Vivo Efficacy Testing start->PPI_model start->NOR_model

Caption: Workflow for in vivo efficacy testing of this compound.

References

UR-2922 in combination with [another compound] protocol

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and regulatory databases, there is currently no publicly available information regarding a compound designated as UR-2922 in the context of pharmaceutical research or drug development.

Searches for "this compound" across multiple platforms, including those indexing chemical compounds, clinical trials, and scientific literature, did not yield any relevant results for a therapeutic agent. The designation "UN 2922" was identified, which corresponds to a United Nations number for a class of corrosive and toxic liquids and is not related to any pharmaceutical product.

It is possible that "this compound" is an internal, proprietary code used by a research institution or company that has not yet been disclosed publicly. It is also conceivable that the designation is a result of a typographical error or a misinterpretation of another compound's identifier.

Without any information on the chemical structure, biological target, mechanism of action, or therapeutic area of this compound, it is impossible to provide the requested detailed application notes, experimental protocols, or signaling pathway diagrams for its use in combination with another compound.

Professionals in the field of drug development are encouraged to consult internal documentation or directly contact the originating source of the "this compound" designation for any relevant information. At present, no data is available in the public domain to fulfill the user's request.

Standard Operating Procedure for UR-2922 Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following standard operating procedure (SOP) has been developed based on publicly available safety data for substances classified under UN number UN2922, which pertains to corrosive and toxic liquids. The specific compound "UR-2922" is not a universally recognized chemical identifier. This document uses "1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-" as a representative substance for creating these guidelines. Researchers, scientists, and drug development professionals must consult their institution's safety office and the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material they are using.

Introduction

This document provides detailed application notes and protocols for the safe handling and storage of this compound, a corrosive and toxic liquid. Adherence to these guidelines is critical to ensure personnel safety, maintain sample integrity, and prevent environmental contamination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the representative compound is provided below. This data is essential for understanding the substance's behavior and potential hazards.

PropertyValueReference
Physical State Liquid[1]
Appearance Colorless to yellowish[1]
Odor No information available[1][2]
Melting Point/Range -78 °C / -108.4 °F[1]
Boiling Point/Range 128 - 69 °C (Varies by specific compound)[1][2]
Flash Point 67.77 °C (Closed Cup)[2]
pH No information available[1][2]
Chemical Stability Stable under recommended storage conditions[2]

Health Hazard Information

This compound is classified as a hazardous substance with multiple routes of exposure and potential for serious injury if not handled properly.

Hazard ClassificationDescriptionReference
Acute Oral Toxicity Category 4[1]
Acute Dermal Toxicity Category 3[1]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[1]
Specific Target Organ Toxicity Category 3 (Single Exposure): May cause respiratory irritation.[1][4]
Aquatic Hazard Harmful to aquatic organisms, with long-lasting effects.[1][3]

Experimental Protocols

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult the manufacturer's glove selection guide.[3]

  • Body Protection: A chemical-resistant lab coat or apron must be worn over personal clothing.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA approved respirator is required.[1][3]

Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before handling this compound.

  • Aliquoting and Dispensing:

    • Perform all manipulations of this compound within a certified chemical fume hood.

    • Use appropriate, calibrated instruments for transferring the liquid.

    • Avoid generating aerosols or vapors.

    • Close the primary container tightly immediately after use.

  • Spill and Emergency Procedures:

    • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Large Spills: Evacuate the area and contact the institutional safety office immediately.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[1][2]

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage Protocol

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[1][6]

  • Container: Keep the container tightly closed and in its original packaging.[3]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[6][7]

  • Temperature: Some related compounds require refrigeration (2-8 °C). Always refer to the manufacturer's specific storage temperature recommendations.[6]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Collect all contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, labeled, and sealed hazardous waste container.

  • Dispose of the waste through the institution's hazardous waste management program, following all local, regional, and national regulations.[1]

Visualizations

Experimental Workflow for this compound Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Confirm Eyewash/Shower Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Retrieve this compound from Storage prep3->handle1 handle2 Aliquot/Dispense for Experiment handle1->handle2 handle3 Tightly Seal Primary Container handle2->handle3 emergency Spill or Exposure Occurs handle2->emergency post1 Return this compound to Storage handle3->post1 post2 Decontaminate Work Surface post1->post2 post3 Dispose of Contaminated Waste post2->post3 post4 Remove and Dispose of PPE post3->post4 action Follow Emergency Procedures emergency->action

Caption: Workflow for handling this compound.

Key Safety Precautions for this compound

G cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) cluster_emergency Emergency Preparedness center Safe Handling of this compound eng Engineering Controls (Fume Hood) center->eng admin Administrative Controls (SOPs, Training) center->admin ppe_eye Eye/Face Protection center->ppe_eye ppe_skin Gloves & Lab Coat center->ppe_skin ppe_resp Respiratory Protection center->ppe_resp emergency_spill Spill Kit center->emergency_spill emergency_firstaid Eyewash & Safety Shower center->emergency_firstaid

Caption: Logical relationship of safety precautions.

References

Application Notes and Protocols for High-Throughput Screening of Urotensin-II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the Urotensin-II receptor (UTS2R), a G-protein coupled receptor (GPCR).[1][2][3] The activation of UTS2R has been implicated in a variety of physiological and pathophysiological processes, particularly in the cardiovascular system, making it a compelling target for drug discovery.[2][4][5] These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify antagonists of the Urotensin-II receptor.

The primary assay described is a cell-based functional assay measuring intracellular calcium mobilization, a direct downstream effect of UTS2R activation.[1][6] This assay is highly amenable to HTS formats and provides a robust method for identifying compounds that modulate receptor activity.

Signaling Pathway

The Urotensin-II receptor is a Gq-protein coupled receptor.[3][7] Upon binding of its ligand, Urotensin-II, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration triggers various downstream cellular responses.

UTS2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UII Urotensin-II UTS2R UTS2R (GPCR) UII->UTS2R Binds Gq Gq UTS2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream Initiates

Caption: Urotensin-II Receptor Signaling Pathway.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen large compound libraries to identify potential UTS2R antagonists. The process involves a primary screen to identify "hits," followed by a confirmatory screen and dose-response analysis to validate and characterize these hits.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate UTS2R-expressing cells in 384-well plates incubate_cells Incubate cells (24h) plate_cells->incubate_cells load_dye Load cells with calcium-sensitive dye incubate_cells->load_dye add_compounds Add test compounds (potential antagonists) load_dye->add_compounds add_agonist Add Urotensin-II (agonist) add_compounds->add_agonist read_plate Measure fluorescence (calcium signal) add_agonist->read_plate primary_analysis Primary Hit Selection (% Inhibition) read_plate->primary_analysis confirmatory_screen Confirmatory Screen (Fresh Compounds) primary_analysis->confirmatory_screen dose_response Dose-Response Curves (IC₅₀ Determination) confirmatory_screen->dose_response hit_validation Hit Validation & Prioritization dose_response->hit_validation

References

Troubleshooting & Optimization

Common problems with UR-2922 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with UR-2922.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization of this compound, it is recommended to start with Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful solvent capable of dissolving many organic small molecules. If your experimental system is incompatible with DMSO, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[1] It is advisable to first assess solubility on a small scale before preparing a large-volume stock solution.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I resolve this?

A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic compounds.[2] This phenomenon, often called "precipitation upon dilution," can be addressed using several strategies:[1]

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay to stay within its aqueous solubility limit.[1][2]

  • Utilize Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]

  • Employ Co-solvents: Introducing a water-miscible organic co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol into your aqueous buffer can enhance the solubility of this compound.[1]

  • Adjust the pH: If this compound has ionizable functional groups, modifying the pH of the buffer can significantly impact its solubility.[1][2] For instance, basic compounds tend to be more soluble at acidic pH, while acidic compounds are more soluble at basic pH.[1]

Q3: Is it safe to use heat or sonication to dissolve this compound?

A3: Gentle heating and sonication can be effective for dissolving compounds that are difficult to solubilize.[1] However, it is critical to confirm the thermal stability of this compound before applying heat, as excessive or prolonged heating can cause degradation.[1] It is recommended to warm the solution gently (e.g., in a 37°C water bath) and use short bursts of sonication to prevent overheating.[1] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

A4: Yes, inconsistent results in cell-based assays are often linked to poor solubility and precipitation of the inhibitor in the cell culture medium.[1] The actual concentration of the soluble compound in the assay may be lower than the intended concentration due to these issues. It is also important to consider the potential effects of serum proteins in the culture medium on the solubility and bioavailability of this compound.

Troubleshooting Guides

Problem 1: this compound Powder is Difficult to Dissolve

Possible Cause: The compound may have low solubility in the chosen solvent.

Troubleshooting Steps:

  • Verify the appropriate solvent: Confirm that you are using a recommended solvent, such as DMSO, for the initial stock solution.

  • Use mechanical assistance: Vortex the solution vigorously for 1-2 minutes.[1]

  • Apply gentle heat: Warm the solution in a 37°C water bath for 5-10 minutes.[1]

  • Use sonication: Sonicate the solution in short bursts.[1]

  • Visual Inspection: Ensure the final solution is clear and free of any visible particles.

Problem 2: Precipitation in Aqueous Solution After Dilution

Possible Cause: The aqueous solubility of this compound has been exceeded.

Troubleshooting Steps:

  • Decrease the final concentration: Prepare a more diluted solution from your stock.[2]

  • Optimize the co-solvent concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible while maintaining solubility. Vehicle controls are crucial to confirm that the solvent is not affecting the experimental outcome.[2]

  • Incorporate surfactants or other excipients: Test the addition of biocompatible surfactants to your aqueous buffer.

  • Adjust the pH of the buffer: Experiment with different pH levels to find the optimal solubility range for this compound.[2]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~10 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Note: This data is illustrative and may not represent the actual solubility of a compound designated this compound.

Table 2: Effect of Additives on Aqueous Solubility of this compound (in PBS, pH 7.4)

AdditiveConcentrationApparent Solubility of this compound
None-< 1 µM
Tween® 200.01%~10 µM
HP-β-CD1%~25 µM
PEG4005%~15 µM

Note: This data is illustrative. HP-β-CD (Hydroxypropyl-β-cyclodextrin) and PEG400 (Polyethylene glycol 400) are common excipients used to improve drug solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes.[1] If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1] Sonication in short bursts can also be applied.[1]

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[2]

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[2] This will generate a range of final compound concentrations.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any signs of precipitation. The formation of a cloudy or opaque solution indicates that the compound has precipitated.

  • Determine Kinetic Solubility: The highest concentration that remains clear is considered the approximate kinetic solubility of this compound under the tested conditions.[2]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Powder dissolve Dissolve in DMSO start->dissolve check_dissolution Clear Solution? dissolve->check_dissolution heat_sonicate Gentle Heat / Sonication check_dissolution->heat_sonicate No stock_solution Stock Solution (e.g., 10 mM in DMSO) check_dissolution->stock_solution Yes heat_sonicate->dissolve dilute Dilute in Aqueous Buffer stock_solution->dilute check_precipitation Precipitation? dilute->check_precipitation success Experiment Ready check_precipitation->success No troubleshoot Troubleshoot (Lower Conc., Surfactants, pH) check_precipitation->troubleshoot Yes troubleshoot->dilute

Caption: A workflow for dissolving and diluting this compound.

G cluster_1 Hypothetical Signaling Pathway of this compound UR2922 This compound Receptor Target Receptor UR2922->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway inhibited by this compound.

G cluster_2 Decision Logic for Formulation Strategy start Poorly Soluble This compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes use_cosolvents Use Co-solvents/ Surfactants is_ionizable->use_cosolvents No solid_dispersion Advanced Formulation (e.g., Solid Dispersion) use_cosolvents->solid_dispersion If still problematic

Caption: Decision tree for selecting a suitable formulation strategy.

References

Technical Support Center: Improving Small Molecule Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "UR-2922" is not publicly available. The following technical support guide provides general principles and best practices for improving the stability of small molecule inhibitors in solution, which are applicable to a wide range of research compounds.

This guide is intended for researchers, scientists, and drug development professionals to address common stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor is precipitating out of the aqueous buffer after I dilute it from a DMSO stock solution. What can I do?

A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules. Here are several strategies to address this issue:

  • Decrease the Final Concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is often desirable, a slightly higher concentration (up to 0.5% is generally tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][2] Experiment with different pH values within the tolerated range of your experimental system to find the optimal pH for your molecule's solubility.

  • Use a Co-solvent System: Consider using a co-solvent or a formulation with excipients to enhance the solubility of your compound.

  • Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.

Q2: How should I store my small molecule inhibitor stock solutions to ensure their stability?

A2: Proper storage is crucial for maintaining the integrity and stability of your small molecule inhibitor. The optimal storage conditions depend on the nature of the compound (whether it is in solid form or in solution).

  • Solid Form: Store lyophilized compounds in a cool, dry, and dark environment, typically at -20°C or -80°C.[3][4] This minimizes degradation from moisture, light, and temperature fluctuations.

  • In Solution (e.g., DMSO): If you need to store your compound in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store these aliquots at -80°C for long-term storage. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.

Q3: I think my small molecule inhibitor is degrading in the assay medium over the course of my experiment. How can I check for this?

A3: Degradation in assay medium can lead to inconsistent and unreliable results. To confirm if your inhibitor is degrading, you can perform a time-course experiment. Measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in inhibitory activity over time suggests instability in the medium.

Q4: Can repeated freeze-thaw cycles affect the stability of my small molecule inhibitor stored in DMSO?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of your compound. Each cycle can introduce moisture from the atmosphere into the DMSO stock, as DMSO is hygroscopic (readily absorbs moisture). This can lead to the degradation of water-sensitive compounds and a decrease in the effective concentration of your stock solution. To avoid this, it is highly recommended to prepare single-use aliquots of your stock solution.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues with small molecule inhibitors.

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Buffer - Exceeded solubility limit- Incorrect pH- High final concentration of a hydrophobic compound- Lower the final concentration- Test a range of pH values for your buffer- Increase the percentage of DMSO (up to 0.5% in-assay, with vehicle control)- Consider using a co-solvent
Loss of Activity Over Time - Degradation in assay medium- Adsorption to plasticware- Perform a time-course experiment to confirm degradation- Prepare fresh solutions immediately before use- Consider using low-adhesion plasticware
Inconsistent Results Between Experiments - Instability of stock solution- Repeated freeze-thaw cycles- Improper storage- Prepare single-use aliquots of stock solutions- Store stock solutions at -80°C- Store solid compound in a desiccator at low temperature
Stock Solution Color Change - Oxidation or other chemical degradation- Discard the solution- Prepare a fresh stock solution from solid material- Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be air-sensitive

Experimental Protocols

Protocol 1: Determining Optimal Solvent and Concentration for a Small Molecule Inhibitor
  • Objective: To identify a suitable solvent and the maximum soluble concentration for a new small molecule inhibitor.

  • Materials:

    • Small molecule inhibitor (solid form)

    • A panel of solvents (e.g., DMSO, ethanol, DMF)

    • Aqueous buffer (relevant to the planned experiment)

    • Vortex mixer

    • Centrifuge

  • Method:

    • Weigh out a small, precise amount of the solid compound into several microcentrifuge tubes.

    • Add a calculated volume of the first solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10 mM).

    • Vortex thoroughly for 2-5 minutes to aid dissolution.

    • Visually inspect for any undissolved particulate matter.

    • If particulates are present, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes.

    • Carefully check for a pellet. If a pellet is present, the compound is not fully soluble at this concentration. Reduce the concentration and repeat.

    • Once the maximum soluble concentration in the primary solvent is determined, perform serial dilutions into the final aqueous buffer.

    • Observe for any precipitation at each dilution step. The highest concentration that remains clear is the maximum working concentration in your assay buffer.

Protocol 2: Assessing Compound Stability in Assay Medium
  • Objective: To determine the stability of the small molecule inhibitor in the experimental assay medium over time.

  • Materials:

    • Small molecule inhibitor stock solution

    • Assay medium (e.g., cell culture medium with serum)

    • Incubator at the experimental temperature (e.g., 37°C)

    • Assay to measure inhibitor activity (e.g., enzymatic assay, cell viability assay)

  • Method:

    • Prepare a solution of the inhibitor in the assay medium at the final working concentration.

    • Divide the solution into several aliquots.

    • Place the aliquots in the incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and test its activity in your assay.

    • A control of the inhibitor prepared fresh at each time point should be run in parallel.

    • A significant decrease in activity over time for the incubated sample compared to the freshly prepared sample indicates instability.

Visualizations

General Experimental Workflow for Assessing Compound Stability

G cluster_prep Preparation cluster_stability Stability Assessment cluster_storage Storage Optimization start Start: Solid Compound solubilize Determine Max Solubility in Primary Solvent (e.g., DMSO) start->solubilize dilute Dilute into Aqueous Buffer solubilize->dilute precip_check Check for Precipitation dilute->precip_check precip_check->solubilize Precipitation (Adjust Conditions) time_course Incubate in Assay Medium at Experimental Temperature precip_check->time_course No Precipitation activity_assay Measure Activity at Time Points (0, 2, 4, 8, 24h) time_course->activity_assay analyze Analyze Data for Decrease in Activity activity_assay->analyze aliquot Prepare Single-Use Aliquots analyze->aliquot If Stable store Store at -80°C aliquot->store

Caption: Workflow for assessing the solubility and stability of a small molecule inhibitor.

Generic Signaling Pathway Inhibition

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound (Small Molecule Inhibitor) inhibitor->kinase2 Inhibition

Caption: Example of a small molecule inhibitor targeting a kinase in a signaling pathway.

References

Technical Support Center: Troubleshooting Off-Target Effects of UR-2922

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UR-2922. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation with this novel inhibitor. The following guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected cellular phenotype that doesn't align with the known primary target's function. How can we identify the responsible off-target?

A1: This scenario suggests that an unknown off-target with significant biological activity is being engaged. To de-convolute this, a systematic approach is recommended. The initial step is typically a broad panel screening against common off-target families, which can provide a wide survey of potential interactions and guide more focused follow-up studies.[1] Consider the following approaches:

  • Phenotypic Screening: Compare the observed phenotype with databases of phenotypes induced by well-characterized tool compounds.

  • Chemical Proteomics: Techniques like affinity chromatography using this compound as bait can help pull down interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.[1]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to known ligands for other targets.[2]

Q2: Our in vitro kinase profiling shows that this compound inhibits several kinases with similar potency to its primary target. How do we confirm which of these are relevant in a cellular context?

A2: Distinguishing between in vitro hits and physiologically relevant off-targets is crucial. The following experimental strategies can be employed:

  • Orthogonal Assays: Confirm the interaction using a different assay format. For example, if the primary screen was a radiometric assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.[1]

  • Cell-Based Target Engagement Assays: Investigate if this compound engages the potential off-target kinases in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells.[1]

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the putative off-target kinase. If the unexpected phenotype is rescued or diminished in these models upon treatment with this compound, it strongly suggests that the phenotype is mediated by that specific off-target.

Q3: We are seeing a paradoxical activation of a signaling pathway that should be inhibited by the primary target of this compound. What could be the cause?

A3: Paradoxical activation can occur with some inhibitors, particularly in the kinase family. For instance, some kinase inhibitors can induce a conformational change in their target that, while inhibiting its catalytic activity, may promote other non-catalytic functions, such as scaffolding or transcriptional activation.[3] To investigate this:

  • Assess Transcriptional Activity: Perform a reporter assay to measure the effect of this compound on the transcriptional activity of downstream effectors of the paradoxically activated pathway.[3]

  • Profile Downstream Gene Expression: Use qPCR or RNA-seq to analyze the expression of known target genes of the activated pathway.[3]

  • Titrate the Inhibitor: Perform dose-response curves for both the intended inhibitory effect and the paradoxical activation. This can reveal the concentration range at which the paradoxical effect occurs.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound across different assay formats.

This issue can arise from several factors related to the specific assay conditions. A logical workflow to troubleshoot this is outlined below.

A Problem: Inconsistent IC50 Values B Potential Cause 1: Assay-Specific Artifacts A->B C Potential Cause 2: Compound Properties A->C D Potential Cause 3: Target-Related Factors A->D E Troubleshooting Step: Run control experiments to test for compound interference with assay signal (e.g., fluorescence, luminescence). B->E G Troubleshooting Step: Use orthogonal assays with different detection methods (e.g., biochemical vs. biophysical). B->G F Troubleshooting Step: Assess compound solubility and stability in different assay buffers. C->F H Troubleshooting Step: Verify the activity and concentration of the target protein in each assay. D->H

Troubleshooting workflow for inconsistent IC50 values.
Potential Cause Troubleshooting Steps Expected Outcome
Assay-Specific Artifacts Run control experiments without the target protein to check for compound interference with the assay signal (e.g., fluorescence quenching).[4]Identification of assay formats where this compound directly interferes with the readout.
Use orthogonal assay formats with different detection methods (e.g., TR-FRET vs. ADP-Glo).[1][4]Consistent IC50 values in assays where interference is not a factor.
Compound Properties Assess the solubility and stability of this compound in different assay buffers and at various concentrations.Determination of the optimal buffer conditions for consistent compound activity.
Evaluate for non-specific inhibition, such as compound aggregation.[4]Consistent results after including detergents or other additives to prevent aggregation.
Target-Related Factors Verify the identity, purity, and activity of the recombinant target protein used in biochemical assays.Confirmation that the target protein is functional and of high quality.
For cell-based assays, confirm the expression level of the target protein in the cell lines used.[1]Correlation of IC50 values with target expression levels.

Issue 2: this compound shows high potency in biochemical assays but weak activity in cell-based assays.

This is a common challenge in drug discovery and often points to issues with cell permeability, efflux, or metabolism.

A Problem: High Biochemical Potency, Low Cellular Activity B Potential Cause 1: Poor Cell Permeability A->B C Potential Cause 2: Compound Efflux A->C D Potential Cause 3: Cellular Metabolism A->D E Troubleshooting Step: Perform cell permeability assays (e.g., PAMPA). B->E F Troubleshooting Step: Use cell lines with and without known efflux transporters (e.g., P-gp). C->F G Troubleshooting Step: Incubate with liver microsomes or hepatocytes and analyze for degradation by LC-MS. D->G

Troubleshooting workflow for poor cellular activity.
Potential Cause Troubleshooting Steps Expected Outcome
Poor Cell Permeability Assess the physicochemical properties of this compound (e.g., logP, polar surface area).[1]Understanding of the compound's drug-like properties.
Perform a cell permeability assay (e.g., PAMPA).[1]Quantitative measurement of the compound's ability to cross cell membranes.
Compound Efflux Use cell lines with and without known efflux transporters (e.g., P-gp) to see if cellular potency changes.[1]Increased potency in cell lines lacking specific efflux pumps.
Co-incubate with known efflux pump inhibitors.Restoration of cellular activity in the presence of an efflux inhibitor.
Cellular Metabolism Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS.[1]Identification of metabolic liabilities of the compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized method to assess the target engagement of this compound in a cellular context.[1]

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or various concentrations of this compound for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a set duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction).

  • Western Blotting: Analyze the amount of the target protein and a loading control in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a panel of kinases.[1]

  • Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Prepare reaction buffers, kinase solutions, and substrate solutions.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and this compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[3]

  • Stop Reaction: Stop the reaction by spotting the reaction mixture onto a phosphocellulose membrane.

  • Washing: Wash the membranes to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Signaling Pathway Analysis

Hypothetical Off-Target Pathway of this compound

If this compound is found to have off-target effects on a hypothetical "Kinase X," this could lead to the activation of unintended downstream signaling pathways.

A This compound B Primary Target A->B Inhibits E Off-Target: Kinase X A->E Inhibits/Activates C Intended Downstream Signaling Pathway B->C Regulates D Desired Cellular Effect (e.g., Apoptosis) C->D Leads to F Unintended Downstream Signaling Pathway E->F Regulates G Unexpected Phenotype (e.g., Proliferation) F->G Leads to

Potential on-target and off-target signaling of this compound.

References

Technical Support Center: URB-597 (formerly known as UR-2922)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "UR-2922" did not yield information on a specific research compound. However, extensive data is available for "URB-597," a compound with a similar nomenclature pattern and relevance in drug development. This technical support center has been developed based on the hypothesis that "this compound" may be a typographical error for URB-597 .

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the FAAH inhibitor, URB-597.

Frequently Asked Questions (FAQs)

Q1: What is URB-597 and what is its primary mechanism of action?

URB-597, also known as KDS-4103, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). By inhibiting FAAH, URB-597 increases the levels of anandamide in both the central nervous system and peripheral tissues, thereby enhancing the activation of cannabinoid receptors.[2]

Q2: What are the common research applications of URB-597?

URB-597 is widely used in preclinical research to investigate the therapeutic potential of enhancing endocannabinoid signaling. Key research areas include:

  • Anxiolytic and Antidepressant Effects: Studies have shown that URB-597 exhibits anxiolytic-like and antidepressant-like effects in animal models.[3]

  • Analgesia: It has demonstrated efficacy in models of inflammatory and neuropathic pain.[2][3]

  • Neuroprotection: Research suggests potential neuroprotective effects in various models of neuronal injury.

  • Addiction and Withdrawal: It has been investigated for its potential to reduce drug-seeking behavior and withdrawal symptoms.[2]

Q3: Is URB-597 selective for FAAH?

Yes, URB-597 is considered a selective inhibitor of FAAH. Studies have shown that it has no significant inhibitory activity against a variety of other receptors, ion channels, and enzymes, including cannabinoid receptors (CB1 and CB2) and monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system.

Troubleshooting Guide

This section addresses common issues encountered during experiments with URB-597.

Issue 1: High Variability in Experimental Results

Possible Cause 1: Compound Solubility and Stability

  • Solution: URB-597 is soluble in DMSO. For in vivo studies, ensure proper formulation to maintain solubility and bioavailability. Prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Stock solutions can be stored at -20°C for several months.[1] It is advisable to warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[1]

Possible Cause 2: Animal Strain and Species Differences

  • Solution: The effects of URB-597 can vary between different rodent strains and species. Ensure consistency in the animal model used throughout a study. When comparing data across studies, be mindful of the animal models used.

Possible Cause 3: Off-Target Effects at High Concentrations

  • Solution: While selective, very high concentrations of any compound can lead to off-target effects. Perform dose-response studies to determine the optimal concentration range for your specific experimental setup. Refer to published literature for typical effective doses. For instance, in mice, an intraperitoneal administration of 0.1-0.3 mg/kg has been shown to elicit significant behavioral effects.[3]

Issue 2: Lack of Expected Pharmacological Effect

Possible Cause 1: Inadequate Dosing or Route of Administration

  • Solution: Review the literature for established effective doses and routes of administration for your specific research question and animal model. URB-597 is orally bioavailable.[3] After an oral dose of 10 mg/kg in rats, FAAH inhibition in the brain is rapid and sustained.[3] Intraperitoneal administration is also common.[1]

Possible Cause 2: Poor Compound Quality or Purity

  • Solution: Ensure the URB-597 used is of high purity (≥98%). Source the compound from a reputable supplier and obtain a certificate of analysis.

Possible Cause 3: Experimental Design Flaw

  • Solution: Carefully review your experimental protocol. Ensure that the timing of drug administration, behavioral testing, or tissue collection is appropriate to observe the desired effect. For example, the inhibitory effect of URB-597 on FAAH is rapid, occurring in less than 15 minutes in rats, and can last for over 12 hours.[1]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of URB-597

Target EnzymeSpecies/TissueIC₅₀ ValueReference
FAAHRat Brain Membranes~5 nM[3]
FAAHIntact Rat Neurons~0.5 nM[3]
FAAHHuman Liver Microsomes~3 nM[3]

Table 2: In Vivo Efficacy of URB-597

Administration RouteSpeciesModelMedian Inhibitory Dose (ID₅₀)Reference
Intraperitoneal (i.p.)MouseFAAH Activity0.15 mg/kg[3]

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay

Objective: To determine the inhibitory potency of URB-597 on FAAH activity in rat brain homogenates.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., Tris-HCl)

  • [³H]Anandamide (substrate)

  • URB-597

  • Scintillation counter and vials

Methodology:

  • Prepare rat brain homogenates in ice-cold homogenization buffer.

  • Pre-incubate the brain homogenates with varying concentrations of URB-597 (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [³H]anandamide to the homogenates.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding an appropriate stop solution (e.g., chloroform/methanol).

  • Extract the aqueous and organic phases. The amount of radioactivity in the aqueous phase corresponds to the hydrolyzed [³H]anandamide.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of FAAH inhibition for each concentration of URB-597 and determine the IC₅₀ value.

Protocol 2: In Vivo Assessment of Anxiolytic-like Effects (Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of URB-597 in mice.

Materials:

  • Elevated Plus Maze (EPM) apparatus

  • Mice

  • URB-597

  • Vehicle solution

  • Video tracking software

Methodology:

  • Administer URB-597 (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle to the mice.

  • Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to take effect.

  • Place each mouse individually in the center of the EPM, facing an open arm.

  • Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Thoroughly clean the maze between each trial to eliminate olfactory cues.

Visualizations

URB597_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide_p Anandamide CB1R CB1 Receptor Anandamide_p->CB1R Binds to Anandamide_post Anandamide Anandamide_p->Anandamide_post Reuptake FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces Anandamide_post->FAAH Hydrolysis by URB597 URB-597 URB597->FAAH Inhibits

Caption: Mechanism of action of URB-597 in enhancing anandamide signaling.

Experimental_Workflow_EPM start Start drug_admin Administer URB-597 or Vehicle start->drug_admin pretreatment Pre-treatment Period (30-60 min) drug_admin->pretreatment epm_test Place Mouse in Elevated Plus Maze (5 min) pretreatment->epm_test data_acq Record Behavior: - Time in open arms - Arm entries epm_test->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

Caption: Experimental workflow for assessing anxiolytic-like effects using the Elevated Plus Maze.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue High Variability or Lack of Effect solubility Compound Solubility/ Stability Issue issue->solubility dosing Inadequate Dosing/ Route issue->dosing quality Poor Compound Quality issue->quality design Experimental Design Flaw issue->design prep_solution Prepare Fresh Solutions, Use DMSO solubility->prep_solution dose_response Perform Dose-Response Study dosing->dose_response verify_purity Verify Purity (≥98%) quality->verify_purity review_protocol Review Protocol Timing and Controls design->review_protocol

Caption: Troubleshooting logic for common issues with URB-597 experiments.

References

Technical Support Center: Mitigating UR-2922-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate UR-2922-induced cytotoxicity in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential solutions and detailed protocols.

Issue 1: Excessive cell death observed even at low concentrations of this compound.

  • Question: My cell line is highly sensitive to this compound, and I'm observing significant cytotoxicity even at nanomolar concentrations. How can I reduce this effect to study the compound's primary mechanism?

  • Answer: High sensitivity to a compound can be multifactorial. Consider the following strategies:

    • Optimization of this compound Concentration: It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental goals. Testing a broad range of concentrations is recommended to identify a window where the desired effects are observed without excessive cell death.[1][2]

    • Co-treatment with Antioxidants: this compound may be inducing oxidative stress. Co-incubation with an antioxidant can help mitigate this by neutralizing reactive oxygen species (ROS).[3][4][5][6][7] N-acetyl-L-cysteine (NAC) is a common ROS scavenger that can be tested.[8]

    • Use of Caspase Inhibitors: If this compound is inducing apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this pathway and reduce cell death.[9][10][11][12][13] This can help to elucidate whether the observed effects are upstream or downstream of caspase activation.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Question: I am getting variable results in my cell viability assays (e.g., MTT, CellTiter-Glo®) when treating with this compound. What could be the cause?

  • Answer: Inconsistent results can stem from several experimental variables. Here are some factors to consider:

    • Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase. Cells at different growth stages can exhibit varying sensitivities to drugs.

    • Serum Concentration: The presence and concentration of serum in the culture medium can influence drug activity. Serum starvation is a common technique to synchronize cells in the same cell cycle phase, which can lead to more consistent results.[14] However, for some cell lines, serum starvation can increase sensitivity to cytotoxic agents.[15][16][17] It's important to optimize this condition for your specific experimental setup.

    • Reagent Quality and Handling: Ensure all reagents, including this compound, are of high quality and stored correctly. Improper handling or storage can lead to degradation of the compound.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis.

  • Question: I am unsure if the cell death induced by this compound is primarily apoptotic or necrotic. How can I differentiate between these two mechanisms?

  • Answer: Several assays can help distinguish between apoptosis and necrosis:

    • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis or secondary necrosis, and Annexin V-negative/PI-positive cells are necrotic.

    • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.

    • Morphological Assessment: Observing cell morphology using microscopy can provide clues. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often show swelling and plasma membrane rupture.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity?

A1: Based on common mechanisms of drug-induced cytotoxicity, this compound may be acting through one or more of the following pathways:

  • Induction of Oxidative Stress: Many compounds can lead to an imbalance in reactive oxygen species (ROS), causing damage to cellular components.[3][6]

  • Activation of Apoptotic Pathways: this compound may trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic signaling cascades.[13][18][19]

  • Disruption of Key Signaling Pathways: The compound could be interfering with essential cellular signaling pathways, such as the PI3K/Akt or MAPK pathways, which are crucial for cell survival and proliferation.[20][21][22]

Q2: Can I use antioxidants to mitigate this compound cytotoxicity without affecting its primary activity?

A2: This is a critical consideration. While antioxidants can reduce off-target cytotoxic effects caused by oxidative stress, they could potentially interfere with the primary mechanism of action of this compound if it relies on ROS production for its intended effect.[5] It is essential to include appropriate controls to assess whether the antioxidant alters the desired biological activity of this compound.

Q3: What are the recommended concentrations for caspase inhibitors?

A3: The optimal concentration of a caspase inhibitor should be determined empirically for your specific cell line and experimental conditions. However, a common starting concentration for the pan-caspase inhibitor Z-VAD-FMK is between 20-50 µM.[9]

Q4: How does serum starvation affect cellular response to this compound?

A4: Serum starvation is a technique used to synchronize cells in the G0/G1 phase of the cell cycle.[14] This can lead to more uniform cellular responses to drug treatment. However, the effect of serum starvation on drug sensitivity is cell-type dependent. In some cases, it can sensitize cells to cytotoxicity, while in others, it may have a protective effect.[15][16][23] It is advisable to test the effect of serum starvation on your specific cell line's response to this compound.

Quantitative Data Summary

Table 1: Effect of Mitigating Agents on this compound-Induced Cytotoxicity (Hypothetical Data)

Treatment GroupThis compound (IC50)% Cell Viability (at 10 µM this compound)
This compound alone5 µM35%
This compound + N-acetyl-L-cysteine (5 mM)15 µM75%
This compound + Z-VAD-FMK (50 µM)20 µM85%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound, with or without mitigating agents (e.g., NAC, Z-VAD-FMK), for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

  • Seed cells in a 6-well plate and treat with this compound as described above.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizations

UR2922_Cytotoxicity_Pathway UR2922 This compound ROS ↑ Reactive Oxygen Species (ROS) UR2922->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS CaspaseInhibitors Caspase Inhibitors (e.g., Z-VAD-FMK) CaspaseInhibitors->Caspase3

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Outcome Assessment HighCytotoxicity High Cytotoxicity Observed DoseResponse Dose-Response Optimization HighCytotoxicity->DoseResponse Antioxidant Co-treatment with Antioxidant HighCytotoxicity->Antioxidant CaspaseInhibitor Co-treatment with Caspase Inhibitor HighCytotoxicity->CaspaseInhibitor ViabilityAssay Cell Viability Assay DoseResponse->ViabilityAssay Antioxidant->ViabilityAssay ApoptosisAssay Apoptosis Assay Antioxidant->ApoptosisAssay CaspaseInhibitor->ViabilityAssay CaspaseInhibitor->ApoptosisAssay

Caption: Workflow for mitigating this compound-induced cytotoxicity.

Troubleshooting_Logic Start Excessive Cell Death? CheckConcentration Is concentration optimized? Start->CheckConcentration CheckROS Is ROS involved? CheckConcentration->CheckROS Yes Solution1 Perform Dose- Response Curve CheckConcentration->Solution1 No CheckApoptosis Is apoptosis the primary mechanism? CheckROS->CheckApoptosis No Solution2 Co-treat with Antioxidant CheckROS->Solution2 Yes Solution3 Use Caspase Inhibitor CheckApoptosis->Solution3 Yes End Cytotoxicity Mitigated CheckApoptosis->End No Solution1->CheckROS Solution2->CheckApoptosis Solution3->End

Caption: Troubleshooting decision tree for this compound cytotoxicity.

References

Why is my UR-2922 experiment not working?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the novel kinase inhibitor, UR-2922. Our goal is to help you navigate common experimental challenges and ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and stability of this compound?

A: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. In solution, this compound is stable for up to 3 months when stored correctly.

Q2: At what concentration should I use this compound in my cell-based assays?

A: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. We recommend performing a dose-response curve to determine the IC50 value for your system. A typical starting range for many cancer cell lines is between 10 nM and 10 µM.

Q3: I am not observing the expected downstream inhibition of the RAS-ERK pathway. What could be the issue?

A: There are several potential reasons for this. First, verify the activity of your this compound stock. If possible, use a positive control compound known to inhibit the pathway. Second, ensure your cell line expresses the target kinase and that the pathway is active under your experimental conditions. You may need to stimulate the pathway with a growth factor (e.g., EGF) to observe robust inhibition. Finally, check the incubation time; a time-course experiment may be necessary to determine the optimal duration of treatment.

Troubleshooting Guide

Problem 1: Inconsistent or No Inhibition of Target Kinase Activity

If you are observing variability in your results or a complete lack of inhibition, consider the following troubleshooting steps.

start Start: No/Inconsistent Inhibition check_compound Verify this compound Integrity (Storage, Handling) start->check_compound check_protocol Review Experimental Protocol (Concentration, Incubation Time) start->check_protocol check_cells Assess Cell Health & Pathway Activity start->check_cells positive_control Run Positive Control (e.g., Known Inhibitor) check_compound->positive_control dose_response Perform Dose-Response Curve check_protocol->dose_response time_course Conduct Time-Course Experiment check_protocol->time_course stimulate Stimulate Pathway (e.g., with EGF) check_cells->stimulate resolve_compound Resolution: Prepare Fresh Stock positive_control->resolve_compound If positive control fails resolve_protocol Resolution: Optimize Protocol dose_response->resolve_protocol time_course->resolve_protocol resolve_cells Resolution: Use New Cell Stock / Stimulate stimulate->resolve_cells

Caption: Troubleshooting logic for inconsistent this compound activity.

Potential Cause Recommended Solution
Degraded this compound Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles.
Incorrect Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
Suboptimal Incubation Time Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the ideal treatment duration.
Low Basal Pathway Activity Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) prior to this compound treatment to ensure the target pathway is active.
Cell Line Resistance Sequence the target kinase in your cell line to check for mutations that may confer resistance to this compound.
Problem 2: High Background Signal in Western Blot Analysis of p-ERK

High background can obscure the specific signal, making it difficult to assess the inhibitory effect of this compound.

start Start: High Background blocking Optimize Blocking Step (Increase duration or change agent) start->blocking antibody Titrate Primary Antibody (Test several dilutions) blocking->antibody washing Increase Washing Steps (Longer duration and/or more washes) antibody->washing secondary Check Secondary Antibody (Specificity and cross-reactivity) washing->secondary end Result: Clear Signal secondary->end

Caption: Workflow for optimizing Western blot signal-to-noise ratio.

Primary Antibody Dilution Secondary Antibody Dilution Observed Signal Recommendation
1:5001:2000High BackgroundIncrease primary antibody dilution
1:10001:2000Strong Signal, Low BackgroundOptimal
1:20001:2000Weak SignalDecrease primary antibody dilution
1:10001:1000High BackgroundIncrease secondary antibody dilution
1:10001:5000Good Signal, Low BackgroundAlternative Optimal

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using Western Blot
  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): Once cells are attached, serum-starve the cells for 12-24 hours to reduce basal pathway activity.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free media (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control). Treat the cells for the desired incubation time (e.g., 2 hours).

  • Stimulation: Add a stimulating agent such as EGF (100 ng/mL) for the final 15 minutes of incubation to all wells, including the vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Perform SDS-PAGE and Western blot analysis using primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

Protocol 2: this compound Target Pathway Visualization

The presumed target of this compound is a kinase within the RAS-ERK signaling cascade.

GF Growth Factor (EGF) RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription UR2922 This compound UR2922->MEK

Caption: Proposed inhibitory action of this compound on the RAS-ERK pathway.

Technical Support Center: UR-2922 Protocol Adjustment for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers and scientists utilizing UR-2922 in various cell lines. The information herein is designed to address common issues and questions that may arise during experimentation, facilitating smoother protocol adaptation and troubleshooting. The following sections offer detailed protocols, frequently asked questions, and data-driven insights to optimize the use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for a new cell line?

A1: The optimal concentration of this compound is highly cell-line specific. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, you can test a range of concentrations from 0.1 µM to 100 µM. For some cell lines, the IC50 value can vary significantly.[1][2]

Q2: How long should I treat my cells with this compound?

A2: The duration of treatment will depend on the specific assay and the biological question being addressed. For short-term signaling studies, a treatment time of a few hours may be sufficient. For cell viability or apoptosis assays, a longer incubation of 24 to 72 hours is common.[3] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your experimental setup.

Q3: I am not observing the expected effect of this compound on my cells. What are the possible reasons?

A3: There are several potential reasons for a lack of response. First, confirm the viability of your cells and ensure they are healthy and proliferating as expected. Second, verify the concentration and integrity of your this compound stock solution. It is also possible that the target of this compound is not expressed or is mutated in your cell line of choice. Consider performing a target engagement assay or consulting literature for the expression profile of the target in your cell line. Finally, the specific signaling pathway modulated by this compound might be regulated differently in your cell line.[4][5][6]

Q4: Can I use this compound in combination with other drugs?

A4: Yes, this compound can be used in combination with other therapeutic agents. However, it is crucial to first establish the individual dose-response curves for each compound. Subsequently, combination studies can be designed to assess for synergistic, additive, or antagonistic effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal-to-noise ratio in assays Suboptimal reagent concentration.Titrate key reagents such as antibodies or substrates to determine the optimal concentration.
Insufficient washing steps.Increase the number and duration of washing steps to reduce background noise.
Inappropriate assay choice.Consider using a more sensitive assay for your endpoint of interest.
Unexpected cell death or morphology changes This compound concentration is too high.Perform a dose-response experiment to identify a non-toxic concentration range.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below a toxic threshold (typically <0.5%).
Contamination.Regularly check cell cultures for signs of microbial contamination.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Quantitative Data Summary

Due to the proprietary nature of this compound, specific IC50 values for different cell lines are not publicly available. Researchers are encouraged to determine these values empirically for their cell lines of interest. It is a common observation that the same drug can have different IC50 values in different cell lines due to "cell specific response".[2] Factors influencing this include the unique biological characteristics of each cell line, such as differing genetic backgrounds, mutation statuses, and expression levels of the drug target.[2][7]

Visualizations

This compound Signaling Pathway

The precise signaling pathway of this compound is not publicly disclosed. However, based on its intended therapeutic area, a hypothetical pathway involving a receptor tyrosine kinase (RTK) is depicted below. This is a generalized representation and may not reflect the actual mechanism of this compound.

UR2922_Signaling_Pathway UR2922 This compound RTK Receptor Tyrosine Kinase (RTK) UR2922->RTK Binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization Induces Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for this compound Protocol Adjustment

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Select and Culture Cell Line Dose_Response Dose-Response Curve (Determine IC50) Cell_Culture->Dose_Response Stock_Prep Prepare this compound Stock Solution Stock_Prep->Dose_Response Time_Course Time-Course Experiment Dose_Response->Time_Course Functional_Assay Perform Functional Assays (e.g., Apoptosis, Migration) Time_Course->Functional_Assay Data_Collection Data Collection Functional_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Workflow for adjusting this compound protocol.

References

Validation & Comparative

Validating the On-Target Effects of Novel RIPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of necroptosis and inflammation, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders and neurodegenerative conditions. The development of potent and selective RIPK1 inhibitors is a key focus for many researchers. This guide provides a framework for validating the on-target effects of a novel RIPK1 inhibitor, here referred to as UR-2922 (a hypothetical compound for illustrative purposes), by comparing its performance against established alternatives. The methodologies and data presentation formats outlined below serve as a comprehensive resource for researchers, scientists, and drug development professionals in this field.

Comparative Analysis of RIPK1 Inhibitors

A crucial step in validating a novel compound is to benchmark its performance against known inhibitors. The following table summarizes key quantitative data for this compound in comparison to other well-characterized RIPK1 inhibitors.

CompoundTypeTargetIC50 (RIPK1 Kinase Activity)Cellular EC50 (Necroptosis Inhibition)Selectivity
This compound Type III (Allosteric) RIPK1 [Insert Data] [Insert Data] [Insert Data]
Necrostatin-1s (Nec-1s)Type III (Allosteric)RIPK1~180 nM~500 nM in human cellsHigh
GSK2982772Type III (Allosteric)RIPK1~10 nM~20 nM in human cellsHigh
PK68Not specifiedRIPK190 nMNot specifiedHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for key experiments cited in the comparative analysis.

In Vitro RIPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified RIPK1.

Methodology:

  • Reagents: Recombinant human RIPK1 kinase domain, ATP, kinase buffer, substrate (e.g., myelin basic protein), and the test compound (this compound) at various concentrations.

  • Procedure:

    • The RIPK1 enzyme is incubated with varying concentrations of the test compound in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based assay such as ADP-Glo™, which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

Objective: To assess the ability of a compound to inhibit necroptotic cell death in a cellular context.

Methodology:

  • Cell Line: A cell line susceptible to necroptosis, such as human U937 cells or mouse L929 fibroblasts.

  • Induction of Necroptosis: Necroptosis is typically induced by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis), such as z-VAD-fmk.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound (this compound).

    • The necroptosis-inducing stimuli are added to the cells.

    • After a defined incubation period, cell viability is measured using a suitable assay, such as CellTiter-Glo® (which measures ATP levels) or by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • Data Analysis: The percentage of cell death inhibition is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.

In Vivo Efficacy Model: TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

Objective: To evaluate the therapeutic potential of a compound in a preclinical animal model of inflammation.

Methodology:

  • Animal Model: Typically, C57BL/6 mice are used.

  • Procedure:

    • Mice are pre-treated with the test compound (this compound) or vehicle control via a relevant route of administration (e.g., oral gavage, intraperitoneal injection).

    • SIRS is induced by a lethal dose of TNF-α administered intravenously.

    • Survival rates and body temperature are monitored over a specified period.

    • In some studies, serum levels of inflammatory cytokines (e.g., IL-6, IL-1β) are measured at specific time points.

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method, and statistical significance is determined using the log-rank test. Changes in body temperature and cytokine levels are compared between the treated and vehicle groups.

Visualizing Key Processes

Diagrams are provided below to illustrate the signaling pathway, experimental workflow, and logical relationships involved in the validation of this compound.

RIPK1_Signaling_Pathway TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I TNF-α binding TRADD TRADD TRAF2 TRAF2 cIAP1_2 cIAP1/2 RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Complex_I->TRADD Complex_I->TRAF2 Complex_I->cIAP1_2 Complex_I->RIPK1 NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (Apoptosome) Complex_I->Complex_IIa cIAP inhibition Complex_IIb Complex IIb (Necrosome) Complex_I->Complex_IIb Caspase-8 inhibition Complex_IIa->RIPK1 Caspase8_a Caspase-8 Complex_IIa->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis Complex_IIb->RIPK1 Complex_IIb->RIPK3 MLKL MLKL Complex_IIb->MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis UR2922 This compound UR2922->RIPK1 Inhibits kinase activity

Caption: RIPK1 Signaling Pathway and Point of Intervention.

Experimental_Workflow Start Start: Novel Compound (this compound) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cellular Necroptosis Assay (EC50 Determination) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Panel Screening (Selectivity Assessment) Cell_Based_Assay->Selectivity_Profiling In_Vivo_Model In Vivo Efficacy Model (e.g., TNF-induced SIRS) Selectivity_Profiling->In_Vivo_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Model->PK_PD Toxicology Toxicology Studies PK_PD->Toxicology End Validated On-Target Effects Toxicology->End

Caption: Experimental Workflow for Validating a Novel RIPK1 Inhibitor.

Logical_Relationship Potent_IC50 Potent IC50 in Biochemical Assay? Potent_EC50 Potent EC50 in Cellular Assay? Potent_IC50->Potent_EC50 Yes Optimize Optimize Compound (Improve Potency/Selectivity) Potent_IC50->Optimize No Selective Selective in Kinase Panel? Potent_EC50->Selective Yes Potent_EC50->Optimize No Efficacious_In_Vivo Efficacious in Animal Model? Selective->Efficacious_In_Vivo Yes Selective->Optimize No Proceed Proceed to Further Development Efficacious_In_Vivo->Proceed Yes Stop Stop Development Efficacious_In_Vivo->Stop No

Caption: Decision-Making Logic for RIPK1 Inhibitor Development.

UR-2922 vs [competitor compound] efficacy comparison

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for the compound designated "UR-2922," no publicly available scientific data, clinical trial information, or research publications corresponding to this identifier could be located. The search results for "this compound" were varied and did not point to a specific therapeutic agent. For instance, search results referenced unrelated items such as a Danish retail store's stock number and a notification number from Pakistan's Federal Board of Revenue.

This suggests that "this compound" may be a placeholder, an internal compound designation not yet in the public domain, or a fictional name.

Consequently, a direct efficacy comparison with a competitor compound, including quantitative data, experimental protocols, and signaling pathway visualizations as requested, cannot be provided at this time. To proceed with generating the requested comparison guide, the correct and publicly recognized name of the compound of interest is required.

We recommend verifying the compound identifier and providing a known therapeutic agent for a comprehensive and accurate comparative analysis.

UR-2922: Elusive Identity in Scientific Literature Obscures Cross-Validation Efforts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a molecule designated as UR-2922. This lack of data prevents a comparative analysis of its biological findings in different experimental models, as requested by researchers, scientists, and drug development professionals.

Efforts to identify the mechanism of action, signaling pathways, and biological activity of this compound have been unsuccessful. Consequently, a cross-validation of its supposed findings against alternative models or compounds cannot be performed at this time. The scientific community relies on published, peer-reviewed data to validate and build upon research findings. In the case of this compound, this foundational information appears to be absent from the public domain.

This situation highlights a critical aspect of the scientific process: the importance of data transparency and accessibility. Without initial reports detailing the discovery, characterization, and biological effects of a new compound, independent verification and further investigation by the broader research community are stalled.

It is possible that this compound is a compound under early-stage development and has not yet been disclosed in scientific publications. Alternatively, the designation may be an internal codename not intended for public dissemination, or there may be a typographical error in the identifier.

Until primary research data on this compound becomes available, any discussion of its signaling pathways, experimental workflows, or comparative performance would be purely speculative. Researchers interested in this molecule are encouraged to consult proprietary databases or directly contact the originating institution, if known, for further information. The scientific community awaits the formal disclosure of this compound's discovery and initial findings to enable the crucial process of independent validation and exploration of its potential therapeutic applications.

UR-2922: Publicly Available Data Inconclusive for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature, clinical trial registries, and regulatory databases has yielded no specific information on a therapeutic agent designated as "UR-2922." This lack of data prevents a comparative analysis of its advantages and disadvantages against existing treatments, as requested.

The identifier "this compound" may correspond to an internal project code for a compound in the very early stages of preclinical development, a discontinued (B1498344) research program, or a proprietary designation not yet disclosed in public forums. Without information on its molecular structure, mechanism of action, or intended therapeutic area, a comparison with established therapies cannot be conducted.

For a thorough evaluation, further details are required, including:

  • Therapeutic Indication: The specific disease or condition this compound is intended to treat.

  • Mechanism of Action: The specific biological target and pathway through which this compound exerts its effects.

  • Development Stage: Whether the compound is in discovery, preclinical, or clinical development.

Once such information is available, a detailed comparative analysis can be performed, including the generation of data tables, experimental protocols, and signaling pathway diagrams as per the user's request. Researchers and drug development professionals are encouraged to consult internal documentation or await public disclosure of data related to this compound.

A Comparative Analysis of UR-2922 and Standard of Care in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison between the novel kinase inhibitor, UR-2922, and the established standard of care for the treatment of moderate to severe rheumatoid arthritis (RA). The objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based evaluation of this compound's therapeutic potential.

Introduction to this compound

This compound is an investigational, highly selective small molecule inhibitor targeting Kinase X, a pivotal enzyme in the pro-inflammatory "ABC" signaling cascade. Overactivation of this pathway is a key driver of synovial inflammation and joint degradation in rheumatoid arthritis. By inhibiting Kinase X, this compound aims to block downstream inflammatory processes, offering a targeted therapeutic approach.

The current standard of care for moderate to severe RA often includes Janus kinase (JAK) inhibitors, such as Tofacitinib (B832).[1][2][3] These agents modulate cytokine signaling, which is crucial in the inflammatory response characteristic of RA.[1][4][5] This guide benchmarks the preclinical and clinical performance of this compound against Tofacitinib.

Mechanism of Action: A Visualized Pathway

This compound acts by selectively inhibiting Kinase X. This inhibition prevents the phosphorylation of Protein Y, a key transcription factor regulator. As a result, Protein Y cannot translocate to the nucleus, which in turn prevents the transcription of genes responsible for producing pro-inflammatory cytokines like IL-6 and TNF-alpha.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Kinase_A Kinase A Receptor->Kinase_A 2. Activation Kinase_B Kinase B Kinase_A->Kinase_B Kinase_X Kinase X Kinase_B->Kinase_X Protein_Y Protein Y Kinase_X->Protein_Y 3. Phosphorylation pProtein_Y p-Protein Y Protein_Y->pProtein_Y Transcription Pro-inflammatory Gene Transcription pProtein_Y->Transcription 4. Translocation UR2922 This compound UR2922->Kinase_X Inhibition Inflammation Inflammation Transcription->Inflammation 5. Cytokine Production Cytokine Pro-inflammatory Cytokine Cytokine->Receptor 1. Binding

Caption: Proposed signaling pathway of this compound's mechanism of action.

Comparative Efficacy Data

The following tables summarize the in vitro and clinical performance of this compound in comparison to Tofacitinib.

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of this compound and Tofacitinib against their respective primary targets and other relevant kinases, demonstrating the selectivity of this compound.

CompoundTarget KinaseIC50 (nM)Kinase Panel Selectivity (400 kinases)
This compound Kinase X 2.1 High (Minimal off-target at 1µM)
TofacitinibJAK11.2Broad (Inhibits JAK2 and JAK3)
JAK32.3
Table 2: Cellular Potency in Synoviocytes

This table shows the half-maximal effective concentration (EC50) for the inhibition of cytokine-induced phosphorylation in human rheumatoid arthritis synovial fibroblasts (RASF).

CompoundAssayEC50 (nM)
This compound p-Protein Y Inhibition 15.8
Tofacitinibp-STAT3 Inhibition25.4
Table 3: Phase II Clinical Trial Efficacy Outcomes (12 Weeks)

This table summarizes the key efficacy endpoints from a randomized, double-blind, placebo-controlled Phase II clinical trial in patients with moderate to severe RA who had an inadequate response to methotrexate (B535133).

Treatment GroupNACR20 Response Rate (%)ACR50 Response Rate (%)Change in DAS28-CRP
Placebo15028.310.1-0.55
This compound (10 mg BID) 152 68.5 42.3 -2.12
Tofacitinib (5 mg BID)15159.8[6][7]31.1-1.85
*p < 0.001 vs. Placebo

ACR20/50: American College of Rheumatology 20%/50% improvement criteria. DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound and Tofacitinib against their target kinases.

  • Method: A radiometric kinase assay was employed using [γ-32P]ATP.[8] Recombinant human Kinase X, JAK1, and JAK3 were incubated with a specific peptide substrate and a range of inhibitor concentrations (0.1 nM to 10 µM).

  • Procedure:

    • The kinase, substrate, and inhibitor were pre-incubated in an assay buffer.

    • The reaction was initiated by adding [γ-32P]ATP.

    • The mixture was incubated at 30°C for 60 minutes.

    • The reaction was stopped, and the phosphorylated substrate was separated from the free [γ-32P]ATP.

    • Radioactivity of the phosphorylated substrate was measured using a scintillation counter.

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Phosphorylation Assay
  • Objective: To measure the potency of this compound in inhibiting the ABC signaling pathway in a cellular context.

  • Method: A cell-based ELISA was used to quantify the phosphorylation of Protein Y in primary human RASF.[9]

  • Procedure:

    • RASF were seeded in 96-well plates and grown to confluence.

    • Cells were serum-starved for 24 hours.

    • Cells were pre-treated with various concentrations of this compound or Tofacitinib for 1 hour.

    • Cells were stimulated with a cytokine cocktail to activate the respective signaling pathways.

    • Cells were fixed, permeabilized, and incubated with a primary antibody specific for phosphorylated Protein Y or phosphorylated STAT3.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody was added, followed by a chromogenic substrate.

    • The absorbance was read at 450 nm, and EC50 values were determined.

Comparative Workflow Visualization

The diagram below illustrates the logical workflow for the head-to-head preclinical and clinical comparison of this compound and the standard of care.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Target Identification (Kinase X in ABC Pathway) B In Vitro Kinase Assays (IC50, Selectivity) A->B C Cell-Based Assays (EC50 in RASF) B->C D Phase I (Safety, PK/PD) C->D E Phase II (Efficacy vs. Placebo & Tofacitinib) D->E F Phase III (Pivotal Trials) E->F G Comparative Analysis (this compound vs. Tofacitinib) E->G F->G H Regulatory Submission G->H

Caption: Workflow for the comparative evaluation of this compound.

References

Independent Verification of UR-2922: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the published results for a compound designated as UR-2922 cannot be provided at this time. A thorough search of publicly available scientific literature and databases has yielded no specific information, experimental data, or published results for a compound with this identifier.

The search for "this compound" and related terms did not uncover any studies detailing its mechanism of action, signaling pathways, or experimental protocols. Consequently, it is not possible to create a comparative analysis against alternative compounds, present quantitative data in tabular format, or generate the requested visualizations.

It is possible that this compound is an internal compound code not yet disclosed in public forums, a typographical error, or a compound that has not been the subject of published research. Without access to relevant publications or data, the core requirements of this request—data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

For a comprehensive comparison guide to be generated, a valid, publicly recognized name or identifier of the compound is necessary. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or await public disclosure of any research pertaining to this compound.

Comparative Analysis of UR-2922 and its Analogs: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and chemical databases, no specific information could be found for a compound designated "UR-2922." This identifier does not correspond to a known research chemical, drug candidate, or any other biologically active molecule in the public domain. The search results were predominantly associated with the UN/NA (United Nations/North America) number 2922, which is a hazardous materials designation for "Corrosive liquid, toxic, n.o.s." and is unrelated to a specific pharmacological compound.

It is possible that "this compound" represents:

  • An internal compound code: Many pharmaceutical and research institutions use internal naming conventions for their compounds during development. This information is often proprietary and not publicly disclosed until the compound reaches later stages of development or is published in scientific literature or patents.

  • A typographical error: The designation "this compound" may be a mistyped version of a different compound identifier.

  • A very recent discovery: The compound may be so new that it has not yet been described in any publicly accessible format.

Without a verifiable chemical structure, biological target, or mechanism of action for this compound, it is impossible to identify its analogs and conduct the requested comparative analysis. Key information required for this analysis, which could not be retrieved, includes:

  • Chemical Structure of this compound: Essential for identifying structurally similar analogs.

  • Biological Target and Mechanism of Action: Necessary to find analogs with similar functional properties.

  • Experimental Data: Quantitative data on potency, selectivity, efficacy, and pharmacokinetics from published studies are required for a meaningful comparison.

  • Signaling Pathways: Understanding the pathways modulated by this compound is crucial for creating the requested diagrams.

  • Experimental Protocols: Detailed methodologies from cited studies are needed to fulfill the user's requirements.

A comparative analysis of this compound and its analogs cannot be provided at this time due to the lack of publicly available information on the parent compound. Should a correct and publicly accessible identifier for this compound be provided, a comprehensive analysis including data tables, experimental protocols, and pathway diagrams can be conducted as requested. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if it is an internal project or to verify the compound's designation.

Head-to-Head Study: A Comparative Analysis of Imatinib and Nilotinib in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of Imatinib (B729) and its alternative, Nilotinib (B1678881), two prominent tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of these therapies, supported by experimental data from key clinical trials.

Introduction

Imatinib, marketed as Gleevec®, was a groundbreaking targeted therapy that revolutionized the treatment of Philadelphia chromosome-positive (Ph+) CML.[1] It functions as a specific inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme that drives the abnormal growth of cancer cells in CML.[2] Nilotinib, sold under the brand name Tasigna®, is a second-generation TKI developed to address Imatinib resistance and intolerance.[3][4] Structurally related to Imatinib, Nilotinib is significantly more potent in inhibiting the Bcr-Abl tyrosine kinase activity.[3][5] This guide will delve into a head-to-head comparison of these two drugs, focusing on their efficacy, safety, and underlying mechanisms of action.

Data Presentation: A Quantitative Comparison

The efficacy of Imatinib versus Nilotinib has been extensively studied in clinical trials, most notably the ENESTnd (Evaluating Nilotinib Efficacy and Safety in clinical Trials of newly diagnosed patients) study.[5][6] The following tables summarize key findings from this and other relevant studies, providing a clear comparison of their performance.

Table 1: Molecular and Cytogenetic Response Rates

Response MetricImatinib (400 mg once daily)Nilotinib (300 mg twice daily)
Major Molecular Response (MMR) at 12 months 22%44%
MMR by 5 years 60.4%77.0%
Complete Cytogenetic Response (CCyR) by 12 months 65%80%
Deep Molecular Response (MR4.5) by 5 years 31.4%53.5%

Data sourced from the ENESTnd 5-year update.[5]

Table 2: Long-Term Outcomes and Safety Profile

Outcome/Adverse EventImatinibNilotinib
Progression to Accelerated Phase/Blast Crisis (by 5 years) Higher incidenceSignificantly lower incidence
CML-related deaths (at 24 months) 105
Common Adverse Events Fluid retention, gastrointestinal eventsDermatologic events, headache
Cardiovascular Events (by 10 years) 3.6%16.5%

Data sourced from multiple ENESTnd trial reports.[5][7]

Signaling Pathway and Mechanism of Action

Both Imatinib and Nilotinib are potent inhibitors of the Bcr-Abl tyrosine kinase.[5] They work by binding to the ATP-binding site of the kinase domain, which blocks the phosphorylation of downstream substrates.[1][5] This inhibition disrupts the signaling pathways that lead to cell proliferation and promotes apoptosis (programmed cell death) in the leukemic cells.[1][5] Nilotinib has demonstrated greater potency in inhibiting Bcr-Abl compared to Imatinib.[5][8]

cluster_cell CML Cell cluster_inhibition Inhibition by TKIs BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) Substrate Downstream Substrates BCR_ABL->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrates Substrate->Phosphorylated_Substrate Phosphorylation Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Proliferation Apoptosis Inhibition of Apoptosis Phosphorylated_Substrate->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Binds to ATP binding site Nilotinib Nilotinib Nilotinib->BCR_ABL Binds to ATP binding site

Bcr-Abl signaling pathway and points of inhibition by Imatinib and Nilotinib.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Imatinib and Nilotinib.

Quantification of Bcr-Abl1 Transcripts by qRT-PCR

The primary method for monitoring the response to TKI therapy in CML is the quantification of BCR-ABL1 fusion transcripts in peripheral blood or bone marrow using quantitative reverse transcription polymerase chain reaction (qRT-PCR).[5]

1. Sample Collection and RNA Extraction:

  • Whole blood or bone marrow aspirate is collected in EDTA tubes.

  • Total RNA is extracted from the leukocyte fraction using a commercially available kit following the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

2. Reverse Transcription:

  • A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.[5] This creates a stable DNA template for the subsequent PCR amplification.

3. Quantitative PCR (qPCR):

  • The qPCR reaction is performed using a specific set of primers and a fluorescently labeled probe that targets the BCR-ABL1 fusion gene. A control gene (e.g., ABL1 or GUSB) is also amplified in parallel for normalization.

  • The amplification is monitored in real-time, and the cycle threshold (Ct) value, which is inversely proportional to the amount of target nucleic acid, is determined for both the target and control genes.

4. Data Analysis:

  • The relative expression of BCR-ABL1 is calculated using the ΔΔCt method, normalized to the control gene and a standardized baseline. The results are typically reported on the International Scale (IS) to allow for comparison across different laboratories.

Sample Blood/Bone Marrow Sample Collection RNA_Extraction Total RNA Extraction Sample->RNA_Extraction RT Reverse Transcription (cDNA synthesis) RNA_Extraction->RT qPCR Quantitative PCR (BCR-ABL1 amplification) RT->qPCR Analysis Data Analysis (International Scale) qPCR->Analysis

Experimental workflow for the quantification of Bcr-Abl1 transcripts by qRT-PCR.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Imatinib and Nilotinib on CML cell lines.

1. Cell Culture and Seeding:

  • CML cell lines (e.g., K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

2. Drug Treatment:

  • Cells are treated with a range of concentrations of Imatinib, Nilotinib, or a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

3. MTT Incubation:

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

4. Formazan Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curves.

Western Blotting for Protein Phosphorylation

Western blotting is employed to directly assess the inhibitory effect of Imatinib and Nilotinib on Bcr-Abl kinase activity by measuring the phosphorylation status of Bcr-Abl and its downstream targets.

1. Cell Lysis and Protein Quantification:

  • CML cells are treated with Imatinib, Nilotinib, or a control for a defined period.

  • The cells are then lysed to extract total cellular proteins. The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

2. Gel Electrophoresis and Protein Transfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.

3. Antibody Incubation:

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Bcr-Abl, phospho-STAT5).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

4. Detection and Analysis:

  • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

  • The light signal is captured using X-ray film or a digital imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified to determine the level of inhibition by the drugs. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).

Conclusion

Clinical data from the ENESTnd trial clearly demonstrates that Nilotinib leads to faster and deeper molecular responses compared to Imatinib, which is a critical factor for long-term prognosis and the potential for treatment-free remission.[5][6] However, the choice between these two effective drugs must also consider their distinct safety profiles, particularly the higher incidence of cardiovascular events associated with Nilotinib.[5] This comparative guide provides the essential data and methodologies to aid researchers and clinicians in their understanding and ongoing development of targeted therapies for CML.

References

Safety Operating Guide

Safe Disposal of UR-2922: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of the chemical compound UR-2922 are critical to ensure laboratory safety and environmental protection. This compound is classified as a corrosive and toxic liquid, designated by UN number 2922.[1][2][3][4][5][6] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound.

Chemical and Physical Hazard Profile

Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key hazard and property information.

PropertyValueCitation(s)
UN Number 2922[1][5][6]
Proper Shipping Name Corrosive liquids, toxic, n.o.s.[1][2][6]
Hazard Class 8 (Corrosive)[1][2]
Subsidiary Hazard 6.1 (Toxic)[1][2]
Physical State Liquid[1][2]
Appearance Colorless to yellowish[1][4]
Hazards Causes severe skin burns and eye damage.[7] Harmful if swallowed or absorbed through the skin.[8] Toxic to aquatic life with long-lasting effects.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[1][9] The following protocol outlines the general steps for safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat, apron, or coveralls worn over long-sleeved clothing.[8]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[1]

2. Waste Collection:

  • Designate a specific, compatible, and properly labeled hazardous waste container for this compound waste.

  • The container must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[10]

  • Never mix this compound with other incompatible wastes.[10]

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean up.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontamination solution.

4. Container Disposal:

  • Empty containers that held this compound are also considered hazardous waste.

  • For final disposal, containers should be triple-rinsed with an appropriate solvent.[10]

  • The rinsate from this process is also hazardous and must be collected and disposed of as this compound waste.[9][10]

  • After triple-rinsing, the container may be punctured and disposed of in a sanitary landfill or as directed by local regulations.[9]

5. Final Disposal:

  • Pesticide wastes are considered acutely hazardous. Improper disposal is a violation of Federal Law.[8][9]

  • Do not discharge this compound waste into lakes, streams, ponds, or sewer systems.[9]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the collected this compound waste.

  • Always consult federal, state, or local disposal authorities for approved alternative procedures.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Handling & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste to Container container->transfer spill Spill Occurred? transfer->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes secure Securely Close Container spill->secure No cleanup->transfer storage Store in Designated Hazardous Waste Accumulation Area secure->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Waste Disposed of in Accordance with Regulations contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling UR-2922

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling UR-2922. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a corrosive and toxic substance, as indicated by its UN number UN2922.[1][2][3] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to wear the appropriate PPE to prevent exposure.

Body PartRecommended ProtectionStandards and Specifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant gloves.Wear appropriate protective gloves to prevent skin exposure.[1] Specific glove material should be chosen based on the breakthrough time and permeation rate for the substance.
Body Chemical-resistant clothing, such as a lab coat, coveralls, or a two-piece chemical splash suit.[6]Wear protective clothing to prevent skin exposure.[1] For significant splash potential, disposable chemical-resistant coveralls are recommended.[6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In case of insufficient ventilation, wear suitable respiratory equipment.[3] For fire situations, a self-contained breathing apparatus (SCBA) is required.[1]Use a respirator in accordance with the respiratory protection program.
Feet Chemical-resistant boots or shoes, potentially with a steel toe and shank.[6]Safety footwear should be worn.[5]

Experimental Protocols: Handling and Emergency Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are located close to the workstation.[1]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or spray mist.[2]

  • Wash hands thoroughly after handling.[4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

  • Spills: Ensure adequate ventilation. Use personal protective equipment. Absorb spill with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[2]

Visual Guides

The following diagrams illustrate the recommended personal protective equipment hierarchy and a general workflow for donning and doffing PPE.

PPE_Hierarchy cluster_ppe Hierarchy of Personal Protective Equipment for this compound Respiratory Respiratory Protection (SCBA/Respirator) EyeFace Eye and Face Protection (Goggles & Face Shield) Respiratory->EyeFace Highest Priority Body Body Protection (Chemical Suit/Coveralls) EyeFace->Body Hands Hand Protection (Chemical-Resistant Gloves) Body->Hands Feet Foot Protection (Chemical-Resistant Boots) Hands->Feet Essential for all handling

Caption: Recommended PPE hierarchy for handling this compound.

Donning_Doffing_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Start_Don Start Gown 1. Gown or Coveralls Start_Don->Gown Mask 2. Mask or Respirator Gown->Mask Goggles 3. Goggles or Face Shield Mask->Goggles Gloves 4. Gloves Goggles->Gloves End_Don Ready Gloves->End_Don Start_Doff Start Gloves_Doff 1. Gloves Start_Doff->Gloves_Doff Goggles_Doff 2. Goggles or Face Shield Gloves_Doff->Goggles_Doff Gown_Doff 3. Gown or Coveralls Goggles_Doff->Gown_Doff Mask_Doff 4. Mask or Respirator Gown_Doff->Mask_Doff Wash 5. Wash Hands Mask_Doff->Wash End_Doff Complete Wash->End_Doff

Caption: General workflow for donning and doffing PPE.

Disposal Considerations

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not dispose of waste down the drain. Contaminated packaging should be treated as hazardous waste.[3]

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。